CNI103
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C116H180Cl2N36O26 |
|---|---|
Poids moléculaire |
2565.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[2-[2-[2-[[(2S)-1-amino-6-[3-[(2S,5R,8S,11S,14R,17S,20R)-5-benzyl-11,14,17,20-tetrakis(3-carbamimidamidopropyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2,3-dichloropyridine-4-carbonyl)amino]-3,3-dimethylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C116H180Cl2N36O26/c1-13-62(5)87(151-110(177)91(116(11,12)178)154-107(174)88(63(6)14-2)150-109(176)90(115(8,9)10)153-94(161)70-41-47-131-92(118)86(70)117)106(173)152-89(64(7)156)108(175)144-76(37-39-83(119)157)100(167)148-81(56-69-57-129-60-137-69)105(172)145-78(52-61(3)4)102(169)149-82(58-155)95(162)132-48-49-179-50-51-180-59-85(159)138-71(93(120)160)30-20-21-42-130-84(158)40-38-77-101(168)146-79(54-65-26-16-15-17-27-65)104(171)147-80(55-66-35-36-67-28-18-19-29-68(67)53-66)103(170)142-75(34-25-46-136-114(127)128)98(165)140-73(32-23-44-134-112(123)124)96(163)139-72(31-22-43-133-111(121)122)97(164)141-74(99(166)143-77)33-24-45-135-113(125)126/h15-19,26-29,35-36,41,47,53,57,60-64,71-82,87-91,155-156,178H,13-14,20-25,30-34,37-40,42-46,48-52,54-56,58-59H2,1-12H3,(H2,119,157)(H2,120,160)(H,129,137)(H,130,158)(H,132,162)(H,138,159)(H,139,163)(H,140,165)(H,141,164)(H,142,170)(H,143,166)(H,144,175)(H,145,172)(H,146,168)(H,147,171)(H,148,167)(H,149,169)(H,150,176)(H,151,177)(H,152,173)(H,153,161)(H,154,174)(H4,121,122,133)(H4,123,124,134)(H4,125,126,135)(H4,127,128,136)/t62?,63?,64-,71+,72+,73-,74-,75+,76+,77+,78-,79-,80+,81+,82+,87+,88+,89+,90-,91-/m1/s1 |
Clé InChI |
IWGFDOOSAUNWIB-WJZQRHLUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Multi-Faceted Anti-Inflammatory Mechanism of CNI-1493 (Semapimod): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNI-1493, also known as semapimod, is a tetravalent guanylhydrazone with potent anti-inflammatory properties, primarily attributed to its ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3][4] Contrary to its nomenclature in some contexts, extensive research has elucidated that the primary mechanisms of action for CNI-1493 are not through the direct inhibition of calcineurin. Instead, its effects are mediated through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Toll-like Receptor 4 (TLR4) signaling cascade. This guide provides an in-depth technical overview of the core mechanisms of action of CNI-1493, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanisms of Action: A Departure from Calcineurin Inhibition
Initial interest in CNI-1493 may have been linked to broad anti-inflammatory and immunomodulatory effects, categories often associated with calcineurin inhibitors. However, the current body of scientific literature does not support the hypothesis that CNI-1493 directly inhibits calcineurin phosphatase activity or the subsequent calcineurin-NFAT signaling pathway. The primary anti-inflammatory effects of CNI-1493 are attributed to two distinct and well-characterized mechanisms:
-
Inhibition of p38 MAP Kinase Signaling: CNI-1493 effectively suppresses the phosphorylation and activation of p38 MAPK, a critical kinase in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][4]
-
Inhibition of Toll-like Receptor 4 (TLR4) Signaling: CNI-1493 has been shown to inhibit TLR4 signaling with a specific molecular target identified as the endoplasmic reticulum chaperone protein gp96.[5][6] By inhibiting the ATPase activity of gp96, CNI-1493 disrupts the proper functioning of TLR4 and downstream signaling.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activities of CNI-1493.
Table 1: Inhibition of Cellular Signaling Pathways
| Target Pathway/Molecule | Metric | Value | Cell Type/System | Reference(s) |
| TLR4 Signaling | IC₅₀ | ~0.3 µM | Rat Intestinal Epithelioid Cells (IEC-6) | [1][4][5][6] |
| gp96 ATPase Activity | IC₅₀ | ~0.2-0.4 µM | in vitro | [1][4][5] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Metric | Value | Cell Type/System | Reference(s) |
| TNF-α | IC₅₀ | ~20-50 nM | LPS-stimulated Murine Macrophages | [7] |
| IL-1β | IC₅₀ | ~20-50 nM | LPS-stimulated Murine Macrophages | [7] |
| IL-6 | IC₅₀ | ~20-50 nM | LPS-stimulated Murine Macrophages | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CNI-1493.
Figure 1: CNI-1493 inhibits the p38 MAPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prevention of lethality and suppression of proinflammatory cytokines in experimental septic shock by microencapsulated CNI-1493 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of macrophage-derived proinflammatory cytokine synthesis with a tetravalent guanylhydrazone CNI-1493 accelerates early islet graft function posttransplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
The Multi-Targeted Molecular Mechanisms of CNI-1493: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone with potent anti-inflammatory properties. Initially developed as an inhibitor of macrophage activation, its mechanism of action is now understood to be multi-targeted, involving direct molecular interactions and modulation of key signaling pathways. This technical guide provides an in-depth overview of the molecular targets of CNI-1493, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades.
Primary Molecular Targets of CNI-1493
CNI-1493 exerts its anti-inflammatory effects through interaction with several key molecular players. The primary and most well-characterized targets are the Toll-like receptor (TLR) chaperone gp96 and the mitogen-activated protein kinase (MAPK) p38.
gp96 (HSP90B1): A Chaperone for Toll-Like Receptors
A pivotal molecular target of CNI-1493 is the endoplasmic reticulum-resident heat shock protein 90B1 (HSP90B1), commonly known as gp96. This chaperone protein is essential for the proper folding and trafficking of multiple Toll-like receptors (TLRs), which are critical for initiating innate immune responses.
CNI-1493 has been shown to directly inhibit the ATP-binding and ATPase activities of gp96.[1] This inhibition disrupts the chaperone function of gp96, leading to impaired TLR signaling. The desensitization of TLR signaling is a key mechanism behind the broad anti-inflammatory effects of CNI-1493.
p38 Mitogen-Activated Protein Kinase (MAPK)
Another significant target of CNI-1493 is the p38 MAPK, a central kinase in the signal transduction cascade of inflammatory responses. CNI-1493 inhibits the phosphorylation and subsequent activation of p38 MAPK.[1] By blocking this pathway, CNI-1493 effectively suppresses the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
Quantitative Data
The following table summarizes the available quantitative data regarding the inhibitory activity of CNI-1493.
| Target/Process | IC50 Value | Cell/System Type | Reference |
| TLR4 Signaling | ~0.3 µM | In vitro | [1] |
| gp96 ATPase Activity | ~0.2-0.4 µM | In vitro | [1] |
Signaling Pathways Modulated by CNI-1493
CNI-1493's interaction with its molecular targets leads to the modulation of critical inflammatory signaling pathways.
Inhibition of Toll-Like Receptor (TLR) Signaling
By targeting gp96, CNI-1493 effectively dampens the signaling cascades initiated by various TLRs. This is a crucial mechanism for its broad anti-inflammatory effects, as TLRs recognize a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
The Cholinergic Anti-Inflammatory Pathway
In vivo, a significant portion of CNI-1493's anti-inflammatory effect is mediated through the activation of the cholinergic anti-inflammatory pathway. This involves the stimulation of the vagus nerve, which in turn leads to the release of acetylcholine (B1216132) in peripheral tissues. Acetylcholine then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, inhibiting the production of pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to elucidate the molecular targets of CNI-1493.
Identification of gp96 as a Target: ATP-Desthiobiotin Pulldown Assay
This method was employed to identify ATP-binding proteins that interact with CNI-1493.
Objective: To isolate and identify proteins that bind to CNI-1493 by competing for ATP binding sites.
Methodology Outline:
-
Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., macrophages) under non-denaturing conditions to preserve protein complexes.
-
Probe Labeling: Incubate the cell lysate with an ATP-desthiobiotin probe. This probe covalently binds to the ATP-binding pocket of many proteins, including kinases and chaperones like gp96.
-
Competitive Binding: In a parallel sample, pre-incubate the cell lysate with CNI-1493 before adding the ATP-desthiobiotin probe. If CNI-1493 binds to the ATP-binding site of a protein, it will prevent the probe from labeling that protein.
-
Streptavidin Affinity Chromatography: Pass the lysates over a streptavidin-coated resin. The desthiobiotin tag on the probe will bind to the streptavidin, thus capturing the labeled proteins.
-
Elution: Elute the captured proteins from the resin.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the proteins that were captured in the control sample but showed reduced binding in the CNI-1493-treated sample. gp96 would be identified as a protein with significantly reduced probe labeling in the presence of CNI-1493.
p38 MAPK Inhibition Assay
This assay is used to quantify the inhibitory effect of CNI-1493 on p38 MAPK activity.
Objective: To measure the phosphorylation of a p38 MAPK substrate in the presence and absence of CNI-1493.
Methodology Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or a cell line expressing p38 MAPK) and treat with a pro-inflammatory stimulus (e.g., LPS) in the presence of varying concentrations of CNI-1493.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total p38 MAPK as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
-
-
Data Analysis: Calculate the ratio of phospho-p38 to total p38 for each treatment condition. Determine the IC50 value of CNI-1493 for p38 MAPK inhibition.
Conclusion
CNI-1493 is a multi-targeted anti-inflammatory agent with a complex mechanism of action. Its ability to inhibit gp96 and p38 MAPK, thereby disrupting TLR signaling and pro-inflammatory cytokine production, underscores its therapeutic potential. Furthermore, its in vivo efficacy is significantly enhanced through the stimulation of the cholinergic anti-inflammatory pathway. A thorough understanding of these molecular targets and pathways is essential for the continued development and application of CNI-1493 and other novel anti-inflammatory therapeutics.
References
An In-depth Technical Guide to CNI-1493 (Semapimod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone derivative with potent anti-inflammatory and immunomodulatory properties.[1] Developed initially at the Picower Institute for Medical Research, it has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune disorders.[1][2] This document provides a comprehensive overview of the chemical nature, mechanism of action, and key experimental data related to CNI-1493.
Chemical Structure and Synthesis
Contrary to what its historical designation might suggest, CNI-1493 is not a peptide. It is a small molecule, and its chemical structure is formally described as N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide tetrahydrochloride.[1]
Chemical Formula: C₃₄H₅₆Cl₄N₁₈O₂[1]
Molar Mass: 890.75 g·mol⁻¹[1]
The synthesis of Semapimod is achieved through a two-step process:[1]
-
Reaction of 3,5-diacetylaniline (B1212476) with sebacoyl chloride in the presence of pyridine.
-
Subsequent reaction of the resulting tetraketone with aminoguanidine (B1677879) hydrochloride.[1]
Mechanism of Action
Semapimod exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the inhibition of key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Cytokines and Mediators
CNI-1493 is a potent inhibitor of the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2] It also inhibits the production of nitric oxide in macrophages.[2] The initial hypothesis for its mechanism was the inhibition of arginine uptake, which is necessary for nitric oxide synthesis; however, it was later found that nitric oxide suppression occurs at concentrations tenfold lower than what is required for arginine uptake inhibition, suggesting a more complex mechanism of action.[1]
Modulation of Signaling Pathways
Semapimod has been shown to inhibit Toll-like receptor 4 (TLR4) signaling with an IC₅₀ of approximately 0.3 μM.[2] Furthermore, it inhibits the p38 MAP kinase (MAPK) pathway, a critical signaling cascade involved in the cellular response to stress and inflammation.[2]
Central Nervous System and Vagus Nerve Signaling
A significant aspect of CNI-1493's mechanism is its action via the central nervous system (CNS) and efferent vagus nerve signaling to suppress acute inflammation in the periphery.[3] Intracerebroventricular administration of CNI-1493 in rats suppressed carrageenan-induced paw edema at doses significantly lower than those required for a systemic effect.[3] This anti-inflammatory effect was abrogated by bilateral cervical vagotomy or atropine (B194438) blockade, indicating the crucial role of an intact vagus nerve.[3] Recordings of efferent vagus nerve activity showed a significant increase in discharge rate following CNI-1493 administration.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by CNI-1493.
Caption: CNI-1493 inhibits inflammatory signaling in macrophages.
References
CNI103: A Selective Peptidyl Inhibitor of the Calcineurin-NFATc3 Signaling Axis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of inflammatory diseases. While broad-spectrum calcineurin inhibitors like cyclosporine A and tacrolimus (B1663567) are effective immunosuppressants, their clinical utility is often limited by significant side effects due to the ubiquitous nature of calcineurin signaling. This has driven the search for more selective inhibitors that target specific nodes within the pathway. This technical guide provides an in-depth overview of CNI103, a novel, potent, and selective peptidyl inhibitor of the protein-protein interaction between calcineurin and the NFATc3 isoform. This compound has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI) and sepsis by selectively attenuating the inflammatory response mediated by NFATc3 in macrophages. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Calcineurin-NFATc3 Pathway in Inflammation
Calcineurin is a calcium/calmodulin-dependent serine/threonine phosphatase that plays a pivotal role in transducing calcium signals into cellular responses.[1] One of its key substrates is the NFAT family of transcription factors (NFATc1-c4). In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon an increase in intracellular calcium, calcineurin is activated and dephosphorylates NFAT, exposing a nuclear localization signal.[2] This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of a wide array of genes, including those encoding pro-inflammatory cytokines.[3]
Recent research has highlighted the specific role of the NFATc3 isoform in the inflammatory phenotype of macrophages, particularly in the context of acute lung injury (ALI) and sepsis.[4] Genetic ablation or pharmacological inhibition of NFATc3 has been shown to significantly reduce lung inflammation, improve pulmonary barrier function, and increase survival in animal models of these conditions.[4] This makes the selective inhibition of NFATc3 a promising therapeutic strategy for inflammatory diseases.
This compound: A Novel Selective Inhibitor
This compound is a highly potent, cell-permeable, and metabolically stable peptidyl inhibitor designed to selectively block the interaction between calcineurin and NFATc3.[4][5] It was developed through a combination of computational modeling and medicinal chemistry, starting from the calcineurin-targeting peptide R11-VIVIT.[6] this compound's structure incorporates a calcineurin-binding motif coupled to a cell-penetrating cyclopeptidyl motif, which enhances its cellular uptake and stability.[6]
Mechanism of Action
This compound acts by competitively inhibiting the docking of NFATc3 to calcineurin. This prevents the dephosphorylation of NFATc3, thereby blocking its nuclear translocation and subsequent activation of target gene transcription.[4] This selective inhibition of the calcineurin-NFATc3 interaction allows for the targeted suppression of the NFATc3-mediated inflammatory cascade without globally inhibiting calcineurin's phosphatase activity towards its other substrates, a key differentiator from traditional calcineurin inhibitors.[4]
This compound selectively blocks the Calcineurin-NFATc3 interaction.
Quantitative Data Summary
The efficacy and properties of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Binding Affinity and Stability of this compound
| Parameter | This compound | R11-VIVIT (Parent Peptide) | Reference |
| Binding Affinity to Calcineurin (Kd) | 16 nM | 500 nM | [6] |
| Serum Stability (t1/2) | > 24 hours | ~ 1 hour | [6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Treatment Group | Dose | Route | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) | Total Protein in BALF (µg/mL) | Reference |
| Control (LPS only) | - | - | ~1500 | ~1000 | ~1200 | [6] |
| This compound | 0.3 mg/kg | Intranasal | Dose-dependent decrease | Not reported | Not reported | [6] |
| This compound | 1 mg/kg | Intranasal | Dose-dependent decrease | Not reported | Not reported | [6] |
| This compound | 3 mg/kg | Intranasal | Significantly decreased | Significantly decreased | Significantly decreased | [6] |
| This compound | 5 mg/kg | Intravenous | Significantly decreased | Not reported | Significantly decreased | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
This compound Peptide Synthesis
This compound is a synthetic peptide. The general workflow for its synthesis is based on solid-phase peptide synthesis (SPPS).
General workflow for solid-phase peptide synthesis of this compound.
Methodology:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swollen in an appropriate solvent like dimethylformamide (DMF).
-
First Amino Acid Loading: The C-terminal amino acid, with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HCTU) and coupled to the free amine on the resin-bound peptide.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
In Vitro Calcineurin Binding Assay (Fluorescence Polarization)
Principle: This assay measures the binding of this compound to calcineurin by competing with a fluorescently labeled peptide (e.g., OG-VIVIT). The change in fluorescence polarization is proportional to the amount of fluorescent peptide displaced by this compound.
Methodology:
-
A constant concentration of the catalytic domain of human calcineurin Aα and a fluorescently labeled VIVIT peptide (OG-VIVIT) are incubated in a 384-well plate.
-
Increasing concentrations of this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by plotting the change in polarization against the concentration of this compound, and the dissociation constant (Kd) is calculated from this data.
NFATc3 Nuclear Translocation Assay
Principle: This assay visualizes the ability of this compound to prevent the translocation of NFATc3 from the cytoplasm to the nucleus in response to a stimulus.
Methodology:
-
Cell Culture: Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) are cultured on glass coverslips.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NFATc3 activation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunofluorescence Staining: Cells are stained with a primary antibody specific for NFATc3, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).
-
Imaging and Analysis: The subcellular localization of NFATc3 is visualized using fluorescence microscopy. The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to determine the extent of nuclear translocation.
In Vivo Mouse Model of LPS-Induced Acute Lung Injury
Principle: This model is used to evaluate the in vivo efficacy of this compound in a disease-relevant context. Intranasal or intratracheal administration of LPS induces a robust inflammatory response in the lungs, mimicking key features of ALI.
Workflow for evaluating this compound in a mouse model of ALI.
Methodology:
-
Animal Acclimatization: C57BL/6 mice are acclimatized to the facility for at least one week.
-
Pre-treatment: Mice are treated with this compound or a vehicle control via the desired route (e.g., intranasal insufflation or intravenous infusion) at specified doses.
-
LPS Challenge: After a defined pre-treatment period, mice are anesthetized and challenged with a single dose of LPS in sterile saline via intranasal or intratracheal instillation.
-
Monitoring: Animals are monitored for signs of distress.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6, 16, or 24 hours), mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid (BALF).
-
Tissue Collection: Lung tissue is harvested for histological analysis or homogenization.
-
Analysis: BALF is analyzed for total and differential cell counts, total protein concentration (as a measure of vascular permeability), and cytokine levels (e.g., TNF-α, IL-6) by ELISA. Lung tissue can be processed for histology to assess inflammation and injury.
Cytokine Measurement by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in BALF.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: BALF samples and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stop Reaction: The reaction is stopped with an acid solution.
-
Measurement: The absorbance of each well is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted anti-inflammatory therapeutics. Its high potency, selectivity for the calcineurin-NFATc3 interaction, and favorable pharmacokinetic profile make it a promising candidate for the treatment of inflammatory diseases where NFATc3 plays a key pathogenic role, such as acute lung injury and sepsis. The data presented in this guide underscore the potential of this compound and provide a foundation for further preclinical and clinical investigation. Future studies should focus on elucidating the full therapeutic window of this compound, exploring its efficacy in other inflammatory and autoimmune disease models, and ultimately, translating these promising preclinical findings into clinical applications for patients with high unmet medical needs.
References
- 1. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
- 2. Hexapeptide-Liposome Nanosystem for the Delivery of Endosomal pH Modulator to Treat Acute Lung Injury [mdpi.com]
- 3. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
The Role of CNI-1493 (Semapimod) in Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CNI-1493, also known as Semapimod, is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory properties. Developed initially to inhibit nitric oxide production in macrophages, its mechanism of action is now understood to be multi-faceted, primarily targeting key upstream events in the inflammatory cascade. This technical guide provides an in-depth analysis of the molecular pathways modulated by CNI-1493, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling networks. The primary mechanism of CNI-1493 involves the inhibition of Toll-like receptor (TLR) signaling through its interaction with the chaperone protein gp96. This leads to the downstream suppression of major inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, culminating in a significant reduction of pro-inflammatory cytokine production.
Core Mechanism of Action: Targeting the gp96/TLR Signaling Axis
The principal anti-inflammatory effects of CNI-1493 are initiated by its interaction with gp96 (also known as GRP94), an endoplasmic reticulum-resident chaperone protein of the HSP90 family.[1] gp96 is essential for the proper folding and trafficking of several TLRs, including TLR4, the primary receptor for lipopolysaccharide (LPS).[1]
CNI-1493 inhibits the ATP-binding and ATPase activities of gp96, which impairs its chaperone function.[1][2] This disruption has two major consequences:
-
Rapid Inhibition of TLR Signaling: CNI-1493 almost instantaneously blocks TLR4 signaling, suggesting it interferes with gp96's role in high-affinity ligand sensing at the cell surface.[1][3] This prevents the recruitment of the adaptor protein MyD88, a critical early event in the TLR signaling cascade.[2][3]
-
Impaired TLR Biogenesis: On prolonged exposure, CNI-1493 causes the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the endoplasmic reticulum due to impaired gp96 chaperone activity.[1][3]
By targeting this upstream hub, CNI-1493 effectively desensitizes cells to TLR ligands, preventing the initiation of the inflammatory signaling cascade.
Modulation of Downstream Inflammatory Signaling Pathways
The inhibition of the gp96/TLR axis by CNI-1493 leads to the suppression of key downstream signaling pathways that are central to the inflammatory response.
Mitogen-Activated Protein Kinase (MAPK) Pathway
CNI-1493 is a potent inhibitor of the activation of several MAPK family members, including p38 MAPK and c-Jun N-terminal kinase (JNK).[1][4] It is important to note that CNI-1493 does not directly inhibit these kinases but rather prevents their activating phosphorylation, which is a downstream consequence of TLR activation.[1] The inhibition of p38 MAPK activation is a key mechanism through which CNI-1493 suppresses the synthesis of pro-inflammatory cytokines like TNF-α.[4]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a critical regulator of the transcription of numerous pro-inflammatory genes. CNI-1493 has been shown to block the activation of the NF-κB pathway in response to TLR ligands.[1] It achieves this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This blockade is specific to TLR-mediated activation, as CNI-1493 does not inhibit NF-κB activation induced by other stimuli like IL-1β.[1]
The JAK-STAT Pathway
Current literature does not provide strong evidence for a direct inhibitory role of CNI-1493 on the JAK-STAT signaling pathway. While CNI-1493 potently inhibits the production of cytokines such as IL-6, which are known to signal through the JAK-STAT pathway, its primary mechanism of action appears to be upstream of cytokine production at the level of TLR signaling and MAPK activation.[5][6][7][8] Therefore, any observed effects on JAK-STAT signaling are likely indirect consequences of the reduced availability of activating cytokines. Studies on the effect of CNI-1493 on IFN-gamma signaling, a potent activator of the JAK-STAT pathway, have shown that CNI-1493's suppressive effects on macrophages are retained even in the presence of IFN-gamma.[2]
Signaling Pathway Diagrams
Caption: CNI-1493 inhibits the TLR4 signaling pathway.
Caption: CNI-1493 inhibits the MAPK signaling pathway.
Quantitative Data Summary
The inhibitory activity of CNI-1493 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
| Target | Assay Type | IC50 Value | Cell/System Type | Reference |
| TLR4 Signaling | p38 Phosphorylation | ~0.3 µM | Rat IEC-6 cells | [1] |
| gp96 | ATPase Activity | ~0.2-0.4 µM | In vitro | [1][3] |
| gp96 | ATP Binding | ~0.4 µM | In vitro | [1] |
| TNF-α Production | ELISA | ~20-50 nM | LPS-stimulated Murine Macrophages | [9] |
| IL-1β Production | ELISA | ~20-50 nM | LPS-stimulated Murine Macrophages | [9] |
| IL-6 Production | ELISA | ~20-50 nM | LPS-stimulated Murine Macrophages | [9] |
Table 1: In Vitro Inhibitory Concentrations of CNI-1493
| Animal Model | Disease/Condition | Dosing Regimen | Key Finding | Reference |
| Mouse | Endotoxemia | 1-5 mg/kg, IV | 70-90% reduction in serum TNF-α levels. | [9] |
| Rat | Post-hemorrhagic Vasospasm | 200 µg (local admin.) | Complete reversal of vasospasm; significant reduction in IL-6 levels. | [10] |
| Rat | Collagen-Induced Arthritis | Up to 5 mg/kg/day, IP | Dose-dependent prevention, delay, and suppression of arthritis severity. | [4][11] |
| Rat | Ischemic Heart Failure | 3-10 mg/kg/day, IV | Significant decrease in tissue TNF-α levels. | [12] |
Table 2: In Vivo Efficacy of CNI-1493
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of CNI-1493.
Macrophage Activation and Cytokine Measurement Assay
This protocol describes the in vitro stimulation of macrophages and the subsequent measurement of pro-inflammatory cytokine production, a key assay for evaluating the efficacy of CNI-1493.
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment with CNI-1493: The following day, replace the medium with fresh medium containing various concentrations of CNI-1493 (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Macrophage Activation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody (e.g., biotinylated anti-mouse TNF-α) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Determine the IC50 value of CNI-1493.
Western Blot for p38 MAPK Phosphorylation
This protocol details the detection of phosphorylated p38 MAPK, a key indicator of its activation, in response to an inflammatory stimulus and its inhibition by CNI-1493.
-
Cell Treatment and Lysis:
-
Plate and treat cells with CNI-1493 and LPS as described in the macrophage activation assay (steps 1-4), but for a shorter duration (e.g., 15-30 minutes).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK, Thr180/Tyr182) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step (8).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for total p38 MAPK.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating CNI-1493.
Conclusion
CNI-1493 (Semapimod) is a potent anti-inflammatory agent that exerts its effects by targeting the TLR chaperone gp96. This upstream intervention leads to the effective inhibition of the TLR, MAPK, and NF-κB signaling pathways, resulting in a broad-spectrum suppression of pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of CNI-1493 and similar molecules targeting innate immune signaling. Future research may further elucidate the nuances of its interaction with the inflammatory network and its potential applications in a range of inflammatory and autoimmune diseases.
References
- 1. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-α) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. What have we learnt from the inhibition of IL-6 in RA and what are the clinical opportunities for patient outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-alpha) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophage inhibitor, semapimod, reduces tumor necrosis factor-alpha in myocardium in a rat model of ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CNI-103: A Potent Peptidyl Inhibitor for Studying the Calcineurin-NFAT Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CNI-103, a novel, high-affinity peptidyl inhibitor designed to selectively disrupt the protein-protein interaction between calcineurin (CN) and the Nuclear Factor of Activated T-cells (NFAT). CNI-103 has emerged as a powerful research tool for elucidating the intricacies of the calcineurin-NFAT signaling pathway, a critical cascade in immune responses and various pathological conditions. This document details the mechanism of action of CNI-103, presents its key quantitative data, and offers detailed protocols for its application in binding assays, cellular studies, and in vivo models. Furthermore, this guide provides visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.
Introduction: The Calcineurin-NFAT Signaling Axis
The calcineurin-NFAT signaling pathway is a cornerstone of cellular signal transduction, particularly in the activation of T-lymphocytes. In resting cells, NFAT transcription factors are phosphorylated and reside in the cytoplasm. An increase in intracellular calcium levels activates the serine/threonine phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors to orchestrate the expression of a wide array of genes, including those encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Given its central role in immunity, the calcineurin-NFAT axis is a prime target for immunosuppressive therapies. However, existing calcineurin inhibitors, such as cyclosporin (B1163) A and tacrolimus, non-selectively block the phosphatase activity of calcineurin, leading to a broad range of off-target effects and significant side effects. This has spurred the development of more specific inhibitors that target the protein-protein interaction between calcineurin and NFAT.
CNI-103: A Selective Inhibitor of the Calcineurin-NFAT Interaction
CNI-103 is a rationally designed, cell-permeable peptidyl inhibitor that potently and selectively blocks the calcineurin-NFAT interaction. It was developed by optimizing a previously identified calcineurin-targeting peptide, R11-VIVIT.[1]
Structure and Mechanism of Action
CNI-103 is a chimeric peptide composed of two key functional domains connected by a non-peptidyl linker:
-
Calcineurin-Binding Motif: This portion of the peptide is derived from the VIVIT peptide, which mimics the PxIxIT motif of NFAT that docks onto a hydrophobic pocket on calcineurin, distinct from the active site. This specific binding competitively inhibits the interaction of calcineurin with NFAT, thereby preventing NFAT dephosphorylation and subsequent activation.[1][2]
-
Cell-Penetrating Motif (CPP-9): To enable intracellular delivery, the calcineurin-binding motif is conjugated to CPP-9, a small, amphipathic, cyclic cell-penetrating peptide. CPP-9 facilitates the entry of CNI-103 into mammalian cells via endocytosis, with efficient subsequent release from the endosome into the cytoplasm.[1][3]
The selective blockade of the calcineurin-NFAT interaction, without affecting the general phosphatase activity of calcineurin, makes CNI-103 a more specific tool for studying NFAT-mediated signaling compared to traditional calcineurin inhibitors.[2]
References
- 1. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
CNI-1493: A Potent Modulator of Cytokine Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a synthetic tetravalent guanylhydrazone compound that has garnered significant interest for its potent anti-inflammatory properties. Developed initially as an inhibitor of macrophage activation, CNI-1493 has demonstrated a remarkable ability to suppress the production of key pro-inflammatory cytokines. This document provides a comprehensive overview of the effects of CNI-1493 on cytokine expression, its mechanism of action, and detailed experimental protocols for its study.
Mechanism of Action
CNI-1493 exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway and modulating Toll-like receptor (TLR) signaling. It has been shown to directly interact with the heat shock protein gp96, a chaperone essential for the proper folding and function of TLRs, particularly TLR4. By inhibiting the ATPase activity of gp96, CNI-1493 disrupts TLR4 signaling, a critical pathway for the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS).
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CNI-1493.
Quantitative Data on Cytokine Inhibition
The inhibitory effects of CNI-1493 on cytokine production have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Inhibition of Cytokine Production by CNI-1493
| Cell Type | Stimulant | Cytokine | CNI-1493 Concentration | % Inhibition / IC50 | Reference |
| Murine Macrophages | LPS | TNF-α | ~20-50 nM | IC50 | [1] |
| Murine Macrophages | LPS | IL-1β | ~20-50 nM | IC50 | [1] |
| Murine Macrophages | LPS | IL-6 | ~20-50 nM | IC50 | [1] |
| Rat IEC-6 intestinal epithelioid cells | LPS | p38 MAPK activation | ~0.3 µM | IC50 for TLR4 signaling | [2] |
| Purified gp96 | - | ATPase activity | ~0.2-0.4 µM | IC50 | [2] |
Table 2: In Vivo Inhibition of Cytokine Production by CNI-1493
| Animal Model | Condition | Cytokine | CNI-1493 Dosage | % Inhibition | Reference |
| Rat | Endotoxemia (LPS-induced) | Circulating TNF-α | 10 mg/kg | 40% | [3] |
| Rat | Endotoxemia (LPS-induced) | Lung TNF-α | 10 mg/kg | Significant attenuation | [3] |
| Rat | Endotoxemia (LPS-induced) | Lung IL-1β | 10 mg/kg | Significant attenuation | [3] |
| Rat | Endotoxemia (LPS-induced) | Lung IL-6 | 10 mg/kg | Significant attenuation | [3] |
| Rat | Endotoxemia (LPS-induced) | Spleen TNF-α | 10 mg/kg | Significant attenuation | [3] |
| Rat | Endotoxemia (LPS-induced) | Spleen IL-1β | 10 mg/kg | Significant attenuation | [3] |
| Rat | Endotoxemia (LPS-induced) | Spleen IL-6 | 10 mg/kg | Significant attenuation | [3] |
| Rat | Post-hemorrhagic vasospasm | IL-6 | 200 µg (local admin) | Significant reduction | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Macrophage Stimulation Assay
Objective: To determine the effect of CNI-1493 on pro-inflammatory cytokine production by macrophages stimulated with LPS.
Workflow:
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CNI-1493 stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture: Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of CNI-1493 (e.g., 0, 10, 50, 100, 500 nM). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo Endotoxemia Model in Rats
Objective: To evaluate the in vivo efficacy of CNI-1493 in a rat model of endotoxemia.
Workflow:
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
CNI-1493
-
Sterile saline (vehicle)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia
-
Blood collection tubes
-
Tissue homogenization buffer
-
ELISA kits for rat TNF-α, IL-1β, and IL-6
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Administer CNI-1493 (e.g., 10 mg/kg) or an equivalent volume of sterile saline intravenously (i.v.) or intraperitoneally (i.p.).[3]
-
Induction of Endotoxemia: One hour after CNI-1493 administration, inject LPS (e.g., 15 mg/kg, i.p.) to induce endotoxemia.[5]
-
Monitoring and Sample Collection: Monitor the animals for signs of endotoxic shock. At a predetermined time point (e.g., 90 minutes or 4 hours post-LPS), anesthetize the rats and collect blood via cardiac puncture. Perfuse the organs with cold PBS and harvest tissues such as the lungs and spleen.
-
Cytokine Analysis: Separate serum from the blood and homogenize the tissues. Measure the levels of TNF-α, IL-1β, and IL-6 in the serum and tissue homogenates using specific ELISA kits.
Conclusion
CNI-1493 is a potent inhibitor of pro-inflammatory cytokine production, acting through the modulation of the p38 MAPK and TLR4 signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CNI-1493 in inflammatory and autoimmune diseases. Further research is warranted to fully elucidate its clinical utility.
References
in vitro characterization of CNI103 activity
An In-Depth Technical Guide to the In Vitro Characterization of CNI-1493 (Semapimod) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a synthetic tetravalent guanylhydrazone compound recognized for its potent anti-inflammatory and immunomodulatory properties.[1][2] Initially developed to inhibit nitric oxide synthesis in macrophages, its mechanism of action has been revealed to be more complex, primarily involving the suppression of pro-inflammatory cytokine production and the modulation of key intracellular signaling pathways.[1][3] This multifaceted activity has positioned CNI-1493 as a candidate for treating a range of inflammatory conditions, including Crohn's disease, as well as other diseases like malaria.[1][4] This guide provides a detailed overview of the in vitro methodologies used to characterize the activity of CNI-1493, focusing on its effects on cytokine synthesis, nitric oxide production, and MAP kinase signaling.
Core Mechanism of Action
The primary anti-inflammatory effects of CNI-1493 are attributed to its ability to selectively inhibit the synthesis of pro-inflammatory cytokines in activated macrophages and monocytes.[2][5] This action is specific, as it does not affect the production of anti-inflammatory cytokines like TGF-β or constitutive protein synthesis.[2][6]
Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines : CNI-1493 effectively suppresses the production of Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Macrophage Inflammatory Proteins (MIP-1α and MIP-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3][7]
-
MAP Kinase Pathway Modulation : The compound inhibits the phosphorylation of p38 MAP kinase and c-Jun N-terminal kinase (JNK), crucial components of intracellular signaling cascades that lead to the production of inflammatory mediators.[3][8] Inhibition of JNK phosphorylation appears to be more potent than that of p38.[8]
-
Inhibition of Nitric Oxide (NO) Synthesis : CNI-1493 was first designed to inhibit the production of nitric oxide (NO) in inflammatory macrophages.[1][3] It can achieve this by inhibiting the uptake of arginine, a required substrate for nitric oxide synthase (NOS).[1][2] However, its cytokine-suppressive effects occur at concentrations tenfold lower than those needed to block arginine uptake, indicating that direct NOS inhibition is not its primary mechanism of anti-inflammatory action.[1][2]
-
Dual Antimalarial Activity : In the context of malaria, CNI-1493 exhibits a dual mechanism by inhibiting the parasitic deoxyhypusine (B1670255) synthase, which is crucial for parasite proliferation, and simultaneously reducing the host cell's production of TNF.[4]
Data Presentation: Summary of In Vitro Activities
The following tables summarize the key quantitative findings from in vitro studies on CNI-1493.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by CNI-1493
| Target Cytokine | Cell Type | Stimulant | Key Finding | Reference |
| TNF, IL-1, IL-6, MIP-1α, MIP-1β | Human PBMCs | LPS | CNI-1493 suppressed the production of all listed cytokines. | [2] |
| TNF, IL-1 | Rat Whole Blood | Endotoxin | Microencapsulated CNI-1493 produced significantly greater inhibition of TNF and IL-1. | [7] |
| IL-6 | Rat Model | Hemorrhage | CNI-1493 administration led to significant reductions in IL-6 levels. | [6] |
| TNF | Human Subjects | High-dose IL-2 | CNI-1493 showed pharmacological activity as a TNF production inhibitor. | [9] |
| TNF, IL-6, IL-10 | Cell Culture | - | CNI-1493 suppresses the production of several proinflammatory cytokines, including TNF and IL-6. | [3] |
Table 2: In Vitro Effects of CNI-1493 on Kinase Activity and Other Targets
| Target/Assay | Cell Type | Stimulant | Key Finding | Reference |
| p38 MAP Kinase & JNK | Human PBMCs | LPS | Inhibits phosphorylation of both p38 MAP kinase and JNK; JNK inhibition is more potent. | [8] |
| p38 MAP Kinase | BV-2 Microglia | Amyloid β 1-40 | CNI-1493 abolished the phosphorylation of p38 without affecting total p38 concentration. | [10] |
| Nitric Oxide (NO) Production | Macrophages | LPS | Effectively prevents LPS-induced NO production. | [2] |
| Arginine Transport | Macrophages | Cytokines | Inhibits cytokine-inducible arginine transport. | [2] |
| Deoxyhypusine Synthase | Plasmodium-infected Erythrocytes | - | IC50 determined to be 135.79 µM after 72 hours. | [4] |
Experimental Protocols
Detailed methodologies for the core in vitro assays used to characterize CNI-1493 are provided below.
Cell Culture and Stimulation
-
Cell Lines : Murine macrophage cell lines (e.g., RAW264.7, J774.2) or human peripheral blood mononuclear cells (PBMCs) are commonly used.[2][11] For neuroinflammation studies, the BV-2 murine microglial cell line is appropriate.[10][12]
-
Culture Conditions : Cells are cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation : To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) from E. coli at concentrations ranging from 100 ng/mL to 1 µg/mL.[2][7]
Cytokine Inhibition Assay via ELISA
This assay quantifies the ability of CNI-1493 to inhibit the secretion of pro-inflammatory cytokines.
-
Principle : An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol :
-
Cell Seeding : Plate cells (e.g., PBMCs or RAW264.7) in 96-well plates at a density of 2 x 10^5 to 5 x 10^5 cells/well and allow them to adhere.
-
Treatment : Pre-incubate the cells with varying concentrations of CNI-1493 for 1-2 hours.
-
Stimulation : Add LPS to the wells (except for negative controls) to stimulate cytokine production.
-
Incubation : Incubate the plates for 4 to 24 hours at 37°C.
-
Supernatant Collection : Centrifuge the plates and carefully collect the supernatant.
-
ELISA Measurement : Determine the cytokine concentration in the supernatants using commercially available ELISA kits (e.g., from R&D Systems) according to the manufacturer's instructions.[3] The general steps involve capturing the cytokine on an antibody-coated plate, adding a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally a substrate (like TMB) to produce a colorimetric signal measured with a microplate reader at 450 nm.[3]
-
Caption: Workflow for an in vitro cytokine inhibition assay using ELISA.
MAP Kinase Phosphorylation Assay via Western Blot
This method is used to determine if CNI-1493 affects the activation (phosphorylation) of key signaling proteins like p38 and JNK.
-
Principle : Western blotting uses antibodies to detect the phosphorylated and total protein levels of specific kinases in cell lysates.
-
Protocol :
-
Cell Treatment : Culture and treat cells with LPS and/or CNI-1493 for short time periods (e.g., 15, 30, 60 minutes), as phosphorylation is a rapid event.
-
Cell Lysis : Wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Measure the total protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE : Denature protein samples and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., anti-phospho-p38, anti-phospho-JNK). Subsequently, strip the membrane and re-probe with antibodies for the total forms of the kinases (anti-total-p38, anti-total-JNK) and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated kinase is normalized to the total kinase to determine the extent of activation.[10]
-
Caption: Standard workflow for Western Blot analysis of MAP Kinase phosphorylation.
Signaling Pathway Visualization
The anti-inflammatory activity of CNI-1493 is mediated through its intervention in the MAP kinase signaling cascade.
Caption: CNI-1493 inhibits pro-inflammatory cytokine production via the MAP Kinase pathway.
References
- 1. Semapimod - Wikipedia [en.wikipedia.org]
- 2. scite.ai [scite.ai]
- 3. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The guanylhydrazone CNI-1493: an inhibitor with dual activity against malaria-inhibition of host cell pro-inflammatory cytokine release and parasitic deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of TNF and other proinflammatory cytokines by the tetravalent guanylhydrazone CNI-1493 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of lethality and suppression of proinflammatory cytokines in experimental septic shock by microencapsulated CNI-1493 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of CNI-1493, an inhibitor of cytokine release, in combination with high-dose interleukin-2 in patients with renal cancer and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
CNI-1493 (Semapimod) in Preclinical Models of Acute Lung Injury: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. The inflammatory cascade in ALI/ARDS is complex, involving the activation of resident immune cells, recruitment of neutrophils, and the release of a plethora of pro-inflammatory cytokines. CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound that has demonstrated potent anti-inflammatory properties by inhibiting the production of key cytokines such as tumor necrosis factor (TNF), interleukin-1 (IL-1), and interleukin-6 (IL-6).[1][2] This technical guide provides an in-depth overview of the research on CNI-1493 in preclinical models of acute lung injury, focusing on its mechanism of action, experimental protocols, and efficacy data.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
CNI-1493 exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by suppressing the production of pro-inflammatory cytokines.[1] A key target of CNI-1493 is the Toll-like receptor (TLR) signaling pathway. Specifically, it has been shown to inhibit TLR signaling by targeting the TLR chaperone protein gp96.[2] This action desensitizes cells to TLR ligands like lipopolysaccharide (LPS).[2] By disrupting the TLR signaling cascade, CNI-1493 effectively inhibits the activation of downstream signaling molecules, including p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), which are critical for the transcriptional activation of pro-inflammatory cytokine genes.[2]
Efficacy in a Rat Model of LPS-Induced Acute Lung Injury
A key study investigated the effects of CNI-1493 in a rat model of endotoxemia, which shares pathophysiological features with ALI.[1] In this model, systemic inflammation and subsequent organ damage, including to the lungs, are induced by intravenous administration of lipopolysaccharide (LPS).[1]
Experimental Protocol
A detailed experimental workflow for this study is outlined below.
Methodology Details:
-
Animal Model: The study utilized male Sprague-Dawley rats.
-
Induction of Injury: Acute lung injury and systemic inflammation were induced by a single intravenous injection of E. coli lipopolysaccharide at a dose of 100 µg per 100 g of body weight.
-
Treatment: CNI-1493 was administered intravenously at a dose of 10 mg/kg, 60 minutes prior to the LPS challenge.
-
Control: The control group received an equivalent volume of the vehicle (1 mL NaCl) intravenously.
-
Endpoint Measurements:
-
Hemodynamics: Mean arterial blood pressure was monitored.
-
Circulating Cytokines: Levels of TNF-α in the blood were measured.
-
Tissue Cytokines: The content of TNF-α, IL-1β, and IL-6 was assessed in lung, spleen, liver, and gut tissues.
-
Apoptosis: The extent of apoptosis in the lung and gut was evaluated.
-
Quantitative Data Summary
The administration of CNI-1493 prior to the LPS challenge resulted in a significant attenuation of the inflammatory response and protection against lung injury. The key quantitative findings are summarized in the tables below.
Table 1: Effect of CNI-1493 on Circulating TNF-α Levels in LPS-Treated Rats
| Treatment Group | Peak Circulating TNF-α (vs. Control) | Percent Reduction |
| LPS + Vehicle | Significantly Increased | - |
| LPS + CNI-1493 | Rise blunted by 40% | 40% |
Data extracted from Molina et al., 1998.[1]
Table 2: Effect of CNI-1493 on Pro-inflammatory Cytokine Content in Lung Tissue of LPS-Treated Rats
| Cytokine | LPS + Vehicle | LPS + CNI-1493 |
| TNF-α | Markedly Increased | Attenuated Increase |
| IL-1β | Markedly Increased | Attenuated Increase |
| IL-6 | Markedly Increased | Attenuated Increase |
Data extracted from Molina et al., 1998.[1]
Table 3: Protective Effects of CNI-1493 on Lung Tissue in LPS-Treated Rats
| Endpoint | LPS + Vehicle | LPS + CNI-1493 |
| Apoptosis | Marked Increase | Protected from Increase |
Data extracted from Molina et al., 1998.[1]
Conclusion
The available preclinical data indicate that CNI-1493 is a potent inhibitor of the pro-inflammatory cascade that characterizes acute lung injury. Its mechanism of action, centered on the inhibition of TLR signaling and subsequent reduction in key pro-inflammatory cytokines, provides a strong rationale for its therapeutic potential in ALI/ARDS. The findings from the rat model of LPS-induced injury demonstrate that pretreatment with CNI-1493 can significantly attenuate the rise in both systemic and pulmonary cytokines and protect the lung from apoptosis.[1] These results underscore the promise of CNI-1493 as a candidate for further investigation in the context of acute lung injury. Future research should focus on evaluating CNI-1493 in a wider range of ALI models, exploring different routes of administration, and further elucidating its downstream signaling effects within the pulmonary microenvironment.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of CNI-1493 (Semapimod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a synthetic tetravalent guanylhydrazone compound with potent anti-inflammatory properties.[1] It is not a peptide and is produced through chemical synthesis rather than solid-phase peptide synthesis (SPPS). CNI-1493 has been investigated for its ability to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] Its mechanism of action involves the inhibition of Toll-like receptor 4 (TLR4) signaling, with an IC50 of approximately 0.3 μM, and the downstream p38 mitogen-activated protein kinase (MAPK) pathway.[2] This document provides a detailed protocol for the chemical synthesis and a general protocol for the purification of CNI-1493.
Signaling Pathway of CNI-1493
CNI-1493 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of pro-inflammatory cytokine production. This is achieved through the inhibition of p38 MAPK activation and TLR4 signaling.[2] Evidence also suggests the involvement of the TLR chaperone gp96 and the vagus nerve in mediating the anti-inflammatory effects of CNI-1493.[2]
Caption: Signaling pathway of CNI-1493 (Semapimod).
Experimental Protocols
I. Chemical Synthesis of CNI-1493 (Semapimod)
The synthesis of CNI-1493 is a two-step chemical process.[1][3]
Step 1: Synthesis of N,N'-bis(3,5-diacetylphenyl)decanediamide
-
Reactants:
-
Sebacoyl chloride
-
Dichloromethane (DCM)
-
Procedure:
-
Dissolve 3,5-diacetylaniline in dichloromethane.
-
Add pyridine to the solution to act as a base.
-
Slowly add sebacoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC is recommended).
-
Upon completion, the intermediate product, N,N'-bis(3,5-diacetylphenyl)decanediamide, can be isolated.
-
Step 2: Synthesis of CNI-1493 (Semapimod)
-
Reactants:
-
N,N'-bis(3,5-diacetylphenyl)decanediamide (from Step 1)
-
Aminoguanidine (B1677879) hydrochloride
-
Aqueous ethanol
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in aqueous ethanol.
-
Add aminoguanidine hydrochloride to the solution.
-
Reflux the reaction mixture. The reaction progress should be monitored (e.g., by LC-MS).
-
The final product, CNI-1493 (Semapimod), will precipitate from the solution upon cooling or after solvent removal.
-
II. Purification of CNI-1493 (Semapimod)
The crude CNI-1493 product requires purification to remove unreacted starting materials and byproducts. A general reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended. Note: The following protocol is a general guideline and may require optimization for optimal results.
Recommended Method: Preparative Reverse-Phase HPLC
-
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Appropriate preparative C18 column.
-
-
Mobile Phase (Suggested):
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
General Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration to elute the product. A scouting gradient is recommended to determine the optimal elution conditions.
-
-
Procedure:
-
Dissolve the crude CNI-1493 in a suitable solvent (e.g., a small amount of the initial mobile phase).
-
Inject the dissolved sample onto the preparative HPLC column.
-
Run the gradient program and collect fractions based on the UV chromatogram.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified CNI-1493.
-
Experimental Workflow
The overall workflow for the synthesis and purification of CNI-1493 is depicted below.
Caption: Synthesis and purification workflow for CNI-1493.
Data Presentation
While specific yields for the synthesis of CNI-1493 are not widely published and will depend on reaction scale and optimization, the expected purity of the final product after successful purification is high.
Table 1: CNI-1493 (Semapimod) Properties and Expected Purity
| Parameter | Value | Reference |
| Chemical Formula | C₃₄H₅₂N₁₈O₂ | [4] |
| Molecular Weight | 744.9 g/mol | [4] |
| Appearance | Powder | [4] |
| Purity (by HPLC) | ≥ 98% | [4] |
| Storage | Powder: -20°C (long-term) | [4] |
Table 2: Suggested Analytical HPLC Conditions for Purity Assessment
| Parameter | Suggested Condition |
| Column | Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined) |
| Injection Volume | 5-10 µL |
References
Application Notes and Protocols for CNI-1493 (Semapimod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone peptide analog that has demonstrated potent anti-inflammatory and immunomodulatory properties. It functions primarily as a cytokine inhibitor, targeting the p38 MAPK and Toll-like receptor (TLR) signaling pathways. These pathways are critical in the inflammatory response, and their inhibition by CNI-1493 leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] This document provides detailed protocols for the solubilization and storage of CNI-1493, as well as an overview of its mechanism of action.
Data Presentation
CNI-1493/Semapimod Properties
| Property | Value | Reference |
| Molecular Formula | C34H52N18O2 | [1] |
| Molecular Weight | 744.9 g/mol | [1] |
| Appearance | Lyophilized Powder | [1] |
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 14.29 | 19.18 | [1] |
| DMSO | 1 | 1.12 | [3] |
Note: Sonication is recommended to aid dissolution in both water and DMSO.[3]
Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 3 months - 1 year | [1][3] |
| -20°C | 2 weeks - 1 month | [1][4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CNI-1493
This protocol outlines the steps for reconstituting lyophilized CNI-1493 powder to create a stock solution.
Materials:
-
Vial of lyophilized CNI-1493
-
Sterile, high-purity water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized CNI-1493 to warm to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Selection:
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the desired volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Gently vortex the vial to mix.
-
-
Aid Dissolution (if necessary):
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[3] Avoid excessive heating.
-
Gentle warming (to no more than 40°C) can also be used to aid dissolution.
-
-
Aliquot and Store:
-
Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3][4]
-
Protocol 2: Troubleshooting Solubility Issues
If CNI-1493 does not readily dissolve using the above protocol, the following steps can be taken.
Procedure:
-
Assess the Peptide's Charge: CNI-1493 is a basic peptide. For basic peptides that are difficult to dissolve in neutral water, using a dilute acidic solution can improve solubility.
-
Use a Dilute Acidic Solution:
-
Attempt to dissolve the peptide in a small volume of 10% acetic acid.
-
Once dissolved, the solution can be diluted with a buffer of choice to the desired final concentration.
-
-
Utilize Organic Solvents for Highly Insoluble Peptides:
-
If the peptide remains insoluble, dissolve it in a minimal amount of DMSO.
-
Slowly add this stock solution dropwise to your aqueous buffer while stirring to reach the final desired concentration. Be aware that the final concentration of DMSO should be kept low, typically below 1%, as it can be toxic to cells.
-
Mechanism of Action & Signaling Pathways
CNI-1493 exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the production of inflammatory cytokines. The primary targets are the Toll-like receptor (TLR) signaling pathway and the p38 mitogen-activated protein kinase (MAPK) pathway.
TLR and p38 MAPK Signaling Pathway
The diagram below illustrates the general signaling cascade initiated by the activation of TLRs, leading to the production of pro-inflammatory cytokines via the p38 MAPK and NF-κB pathways.
Caption: General TLR and p38 MAPK signaling pathway.
Inhibition by CNI-1493
CNI-1493 specifically targets the TLR chaperone protein gp96, which is crucial for the proper folding and trafficking of TLRs to the cell surface. By inhibiting the ATP-binding and ATPase activity of gp96, CNI-1493 disrupts TLR signaling, which in turn prevents the activation of downstream molecules like p38 MAPK and NF-κB.
Caption: Inhibitory action of CNI-1493 on the TLR signaling pathway.
Experimental Workflow for Assessing CNI-1493 Activity
The following diagram outlines a typical workflow to evaluate the efficacy of CNI-1493 in a cell-based assay.
Caption: Workflow for evaluating CNI-1493's anti-inflammatory activity.
References
Application Notes and Protocols for In Vivo Administration of CNI-1493 (Semapimod) in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound recognized for its potent anti-inflammatory properties. It functions as a macrophage-deactivating agent and an inhibitor of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] Preclinical studies in various mouse models have demonstrated its therapeutic potential in a range of conditions, from inflammatory diseases to neurodegenerative disorders and cancer.[1][4] This document provides a detailed protocol for the in vivo administration of CNI-1493 to mice, based on findings from multiple preclinical studies. It also outlines the key signaling pathways modulated by the compound.
Data Summary: CNI-1493 In Vivo Administration in Mice
The following tables summarize the quantitative data from various preclinical studies involving the administration of CNI-1493 in mice.
Table 1: Dosage and Administration Routes
| Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Lethal Endotoxemia | 1-5 mg/kg | Intravenous (i.v.) | Not Specified | [1] |
| Glioblastoma | 6 mg/kg/day | Intracranial (via osmotic pump) | Daily for 1 week | [3] |
| Alzheimer's Disease (CRND8 transgenic mice) | Not Specified | Not Specified | Not Specified | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Not Specified | Prior to symptom onset or during chronic phase | [4] |
| Amyotrophic Lateral Sclerosis (SOD1 mutant mice) | Not Specified | Not Specified | Not Specified | [4] |
| Pancreatic and Colorectal Xenograft Cancer | 5-10 mg/kg | Not Specified | Not Specified | [1] |
| Obese Zucker (OZ) rats (related model) | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | [2][3] |
| Carrageenan-induced Paw Edema (rats) | 5 mg/kg | Intravenous (i.v.) | Not Specified | [5] |
| Carrageenan-induced Paw Edema (rats) | 0.1-1,000 ng/kg | Intracerebroventricular (i.c.v.) | Not Specified | [5] |
Table 2: Pharmacodynamic Effects
| Effect | Model System | CNI-1493 Concentration/Dose | Result | Reference |
| Inhibition of TNF-α, IL-1β, and IL-6 production | LPS-stimulated murine macrophages | ~20–50 nM (IC₅₀) | Potent inhibition of pro-inflammatory cytokine release | [1] |
| Reduction of nitric oxide synthesis | LPS-stimulated murine macrophages | 1 µM | >80% reduction | [1] |
| Reduction of serum TNF-α levels | Mice with lethal endotoxemia | 1–5 mg/kg (i.v.) | 70–90% reduction | [1] |
| Inhibition of p38 MAPK activation | Pancreatic and colorectal tumor xenografts | 5–10 mg/kg | Suppression of tumor growth by >50% | [1] |
| Inhibition of TLR4 signaling | In vitro | ~0.3 μM (IC₅₀) | Inhibition of signaling by agonists of TLR2, 4, and 9 | [1][6] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of CNI-1493
This protocol is based on studies in rat models of experimental colitis and endothelial dysfunction, which can be adapted for mice.[1][2][3]
Materials:
-
CNI-1493 (Semapimod)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or water for injection)
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate mouse strain for the disease model
Procedure:
-
Preparation of CNI-1493 Solution:
-
Aseptically weigh the required amount of CNI-1493 powder.
-
Dissolve in the appropriate vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the concentration would be 1.25 mg/ml).
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily unless stability data suggests otherwise.
-
-
Animal Preparation:
-
Properly restrain the mouse.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.
-
Inject the CNI-1493 solution slowly.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor according to the experimental plan and institutional animal care guidelines.
-
Protocol 2: Intravenous (i.v.) Administration of CNI-1493
This protocol is based on studies in a mouse model of lethal endotoxemia.[1]
Materials:
-
CNI-1493 (Semapimod)
-
Vehicle (e.g., sterile PBS)
-
Vortex mixer
-
Sterile syringes (e.g., insulin (B600854) syringes) and needles (27-30 gauge)
-
Mouse restrainer or warming device to dilate the tail veins
-
70% ethanol
Procedure:
-
Preparation of CNI-1493 Solution:
-
Prepare the CNI-1493 solution as described in Protocol 1. The final volume for tail vein injection is typically 50-100 µl.
-
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
-
Injection:
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance is met or a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor.
-
Visualizations
CNI-1493 Administration Workflow
Caption: Experimental workflow for CNI-1493 in vivo administration in mice.
CNI-1493 Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of vagus nerve signaling in CNI-1493-mediated suppression of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of CNI-1493 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNI-1493, also known as Semapimod, is a potent anti-inflammatory agent that has demonstrated significant therapeutic potential in a variety of preclinical in vivo models. As a tetravalent guanylhydrazone, its primary mechanism of action involves the inhibition of pro-inflammatory cytokine synthesis and the activation of the cholinergic anti-inflammatory pathway. Determining the optimal dosage of CNI-1493 is critical for achieving desired therapeutic effects while minimizing potential toxicity. This document provides a comprehensive overview of effective dosages used in various in vivo studies, detailed experimental protocols for its administration, and visual representations of its key signaling pathways.
Data Presentation: Summary of In Vivo Dosages for CNI-1493
The following table summarizes the effective dosages of CNI-1493 reported in various in vivo studies. This information is intended to serve as a guide for designing future preclinical experiments.
| Animal Model | Disease/Condition | Dosage | Route of Administration | Dosing Regimen | Vehicle | Reference |
| Rats (Obese Zucker) | Endothelial Dysfunction | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | Not Specified | [1] |
| Mice (C57Bl/6 with GL261 glioblastoma) | Glioblastoma | 6 mg/kg/day | Intracranial | Continuous infusion for 1 week via osmotic pump | Not Specified | [1] |
| Rats (Femoral Artery Model) | Post-hemorrhagic Vasospasm | Up to 200 µg (in 8 µL) | Direct injection into blood-filled femoral pouches | Single dose at time of hemorrhage | dH2O | [2] |
| Rats (Collagen-Induced Arthritis) | Arthritis | Up to 5 mg/kg | Intraperitoneal (i.p.) | Daily | Not Specified | |
| Mice (Lethal Endotoxemia) | Endotoxemia | 1-5 mg/kg | Intravenous (i.v.) | Not Specified | Not Specified | [3] |
| Rats (Experimental Colitis) | Colitis | 2.5 mg/kg/day | Not Specified | Daily | Not Specified | [3] |
| Mice (Pancreatic and Colorectal Xenograft) | Cancer | 5-10 mg/kg | Not Specified | Not Specified | Not Specified | [3] |
| Rats (Carrageenan-induced paw edema) | Acute Inflammation | 0.1-1,000 ng/kg | Intracerebroventricular (i.c.v.) | Single dose | Not Specified | |
| Rats (Carrageenan-induced paw edema) | Acute Inflammation | 5 mg/kg | Intravenous (i.v.) | Single dose | Not Specified |
Experimental Protocols
Intraperitoneal (i.p.) Administration for Systemic Inflammation Models
This protocol is suitable for studies investigating the systemic anti-inflammatory effects of CNI-1493, such as in models of arthritis or endothelial dysfunction.
Materials:
-
CNI-1493 (Semapimod)
-
Sterile vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Appropriate animal model (e.g., rats or mice)
Procedure:
-
Preparation of CNI-1493 Solution:
-
On the day of administration, weigh the required amount of CNI-1493 powder.
-
Dissolve the powder in the sterile vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 250g rat receiving a 0.5 mL injection volume, the concentration would be 2.5 mg/mL).
-
Vortex the solution until the CNI-1493 is completely dissolved.
-
-
Animal Handling and Injection:
-
Gently restrain the animal.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the CNI-1493 solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
-
Dosing Regimen:
-
For chronic studies, administer the injection daily or as required by the experimental design.[1]
-
Intracranial Administration for Central Nervous System (CNS) Models
This protocol is designed for studies investigating the effects of CNI-1493 within the CNS, such as in models of glioblastoma.
Materials:
-
CNI-1493
-
Sterile vehicle
-
Osmotic minipump
-
Stereotaxic apparatus
-
Surgical instruments
-
Anesthesia
Procedure:
-
Preparation of CNI-1493 and Osmotic Pump:
-
Prepare the CNI-1493 solution under sterile conditions.
-
Fill the osmotic minipump with the CNI-1493 solution according to the manufacturer's instructions to deliver the desired daily dose (e.g., 6 mg/kg/day).[1]
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the desired stereotaxic coordinates for cannula placement.
-
Implant the brain infusion cannula connected to the osmotic minipump.
-
Secure the cannula to the skull with dental cement.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia and care.
-
Monitor the animal for recovery and any signs of distress.
-
Signaling Pathways and Mechanisms of Action
CNI-1493 exerts its anti-inflammatory effects through two primary mechanisms: the inhibition of the p38 MAP kinase pathway and the activation of the cholinergic anti-inflammatory pathway.
CNI-1493 Inhibition of p38 MAP Kinase Signaling Pathway
CNI-1493 has been shown to inhibit the activation of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By blocking this pathway, CNI-1493 effectively suppresses the inflammatory response.
Caption: CNI-1493 inhibits the p38 MAPK signaling pathway.
CNI-1493 Activation of the Cholinergic Anti-Inflammatory Pathway
A key in vivo mechanism of CNI-1493 is its ability to stimulate the vagus nerve, activating the cholinergic anti-inflammatory pathway. This neural reflex arc leads to the release of acetylcholine (B1216132) in the spleen and other organs, which then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, inhibiting the release of pro-inflammatory cytokines.
Caption: CNI-1493 activates the cholinergic anti-inflammatory pathway.
Experimental Workflow for In Vivo CNI-1493 Studies
The following diagram outlines a general workflow for conducting in vivo studies with CNI-1493.
Caption: General workflow for in vivo studies using CNI-1493.
Conclusion
The optimal dosage of CNI-1493 for in vivo studies is dependent on the animal model, the disease condition, and the intended therapeutic outcome. The provided data and protocols offer a starting point for researchers to design and execute robust preclinical studies. Understanding the dual mechanism of action, involving both direct inhibition of inflammatory signaling and activation of the cholinergic anti-inflammatory pathway, is crucial for interpreting experimental results and advancing the therapeutic development of CNI-1493.
References
Application Notes and Protocols for CNI-1493 (Semapimod) in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CNI-1493 (also known as Semapimod) in primary cell culture experiments. This document includes an overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust in vitro studies.
Introduction to CNI-1493
CNI-1493 is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory and immunomodulatory properties.[1] Initially developed to inhibit nitric oxide synthesis in macrophages, it has demonstrated a broader capacity to suppress the production of key pro-inflammatory cytokines.[1][2] Its multifaceted mechanism of action makes it a valuable tool for investigating inflammatory pathways and a potential therapeutic agent for a range of inflammatory and autoimmune disorders.[3][4]
Mechanism of Action
CNI-1493 primarily exerts its anti-inflammatory effects by targeting macrophages and other immune cells.[5][6] The core mechanisms include:
-
Inhibition of Pro-inflammatory Cytokine Production: CNI-1493 effectively suppresses the synthesis and release of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][4][5] This inhibition occurs at the translational level for TNF-α.[5]
-
Modulation of MAPK Signaling: The compound inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical component of the signaling cascade that leads to the production of inflammatory mediators.[2][5] It may also affect the JNK and ERK signaling pathways.[2]
-
TLR Signaling Desensitization: CNI-1493 has been shown to inhibit Toll-like receptor (TLR) signaling, with a notable effect on TLR4.[3][4] This is thought to be mediated through its interaction with the TLR chaperone gp96.[3][7]
-
Vagus Nerve Stimulation: In vivo, CNI-1493 can stimulate the vagus nerve, activating the cholinergic anti-inflammatory pathway, which contributes to its systemic anti-inflammatory effects.[1]
The following diagram illustrates the primary signaling pathway affected by CNI-1493.
Caption: CNI-1493 inhibits inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic thresholds of CNI-1493 in various primary cell culture models.
Table 1: Inhibitory Concentrations (IC50) of CNI-1493
| Target | Cell Type | Stimulus | IC50 | Reference |
| TLR4 Signaling | Rat Intestinal Epithelioid Cells (IEC-6) | LPS | ≈ 0.3 µM | [3][4] |
| Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | Murine Macrophages | LPS | ≈ 20–50 nM | [8] |
Table 2: Cytotoxicity Data for CNI-1493
| Cell Type | Assay | Cytotoxic Concentration | Reference |
| Primary Microglia | MTT | > 20 µM | [2] |
| Primary Neurons | MTT | > 20 µM | [2] |
| Primary Microglia | LDH | > 20 µM | [2] |
| Primary Neurons | LDH | > 20 µM | [2] |
Experimental Protocols
The following are detailed protocols for the application of CNI-1493 in primary cell cultures.
Protocol 1: Preparation of CNI-1493 Stock Solution
This protocol outlines the preparation of a stock solution of CNI-1493 for in vitro experiments.
Materials:
-
CNI-1493 (Semapimod) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Dissolution: Dissolve CNI-1493 powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-20 mM). Gently vortex to ensure complete dissolution.
-
Working Stock Preparation: Prepare a working stock solution by diluting the primary stock in sterile PBS or cell culture medium to a concentration that is 100x or 1000x the final desired experimental concentration. This minimizes the final DMSO concentration in the cell culture.
-
Storage: Aliquot the working stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for short-term use (weeks to months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Treatment of Primary Macrophages with CNI-1493
This protocol describes the treatment of primary macrophages to assess the effect of CNI-1493 on inflammatory cytokine production.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages or peripheral blood monocyte-derived macrophages)
-
Complete cell culture medium
-
CNI-1493 working stock solution
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Sterile PBS
-
Multi-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Cell Seeding: Seed primary macrophages in multi-well plates at a density appropriate for the assay (e.g., 1 x 10^5 to 5 x 10^5 cells/well for a 24-well plate) and allow them to adhere and stabilize overnight.
-
Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing the desired concentrations of CNI-1493. Include a vehicle control (medium with the same final concentration of DMSO). Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for drug uptake.
-
Stimulation: Following pre-incubation, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells, except for the unstimulated control group.
-
Incubation: Incubate the cells for a period suitable for the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-1β and IL-6).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to pellet any detached cells or debris.
-
Cytokine Analysis: Store the clarified supernatants at -80°C until analysis. Quantify the concentration of target cytokines using ELISA kits according to the manufacturer's instructions.
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for CNI-1493 treatment of macrophages.
Protocol 3: Assessing Neuroprotection in Primary Cortical Cultures
This protocol is designed to evaluate the neuroprotective effects of CNI-1493 against an excitotoxic or inflammatory insult in a primary cortical cell culture, which typically contains both neurons and glial cells like microglia and astrocytes.
Materials:
-
Primary cortical cells (e.g., from embryonic rodents)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or other appropriate coating for culture plates
-
CNI-1493 working stock solution
-
Neurotoxic agent (e.g., Amyloid-β oligomers, glutamate, or LPS)
-
Cell viability assays (e.g., MTT, LDH)
-
Immunocytochemistry reagents (e.g., antibodies against neuronal and glial markers)
Procedure:
-
Cell Culture Preparation: Isolate and plate primary cortical cells on coated culture plates at a suitable density (e.g., 1.5–2.0 × 10^5 cells/cm²).[2] Allow the mixed culture to mature for a specified period (e.g., 7-10 days).
-
Treatment: Introduce CNI-1493 at various concentrations to the culture medium. Include a vehicle control.
-
Insult: After a pre-incubation period with CNI-1493 (e.g., 1 hour), add the neurotoxic agent to induce cell stress or death. Maintain a control group that receives neither CNI-1493 nor the neurotoxic agent, and another that receives only the neurotoxic agent.
-
Incubation: Co-incubate the cells with CNI-1493 and the neurotoxic agent for an appropriate duration (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays like MTT (metabolic activity) or LDH (membrane integrity).
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2, NeuN) and glial markers (e.g., Iba1 for microglia, GFAP for astrocytes) to visualize and quantify cell survival and morphology.
-
Cytokine Measurement: Collect the culture supernatant to measure the levels of inflammatory cytokines released by glial cells in response to the insult and CNI-1493 treatment.
-
Concluding Remarks
CNI-1493 is a versatile research tool for studying inflammatory processes in a variety of primary cell culture systems. The provided protocols and data serve as a starting point for designing experiments to investigate its effects on cytokine production, cell signaling, and cytoprotection. Researchers should optimize concentrations and incubation times for their specific primary cell type and experimental conditions. Careful consideration of appropriate controls, including vehicle controls, is essential for the accurate interpretation of results.
References
- 1. Semapimod - Wikipedia [en.wikipedia.org]
- 2. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of Macrophage Activation with CNI-1493 Increases Survival in Infant Rats with Systemic Haemophilus influenzae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of macrophage-derived proinflammatory cytokine synthesis with a tetravalent guanylhydrazone CNI-1493 accelerates early islet graft function posttransplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for CNI-1493 Delivery to Pulmonary Microvascular Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound with potent anti-inflammatory properties. It effectively suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] The mechanism of action involves the inhibition of critical inflammatory signaling pathways, primarily the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4][5] Pulmonary microvascular endothelial cells (PMVECs) are central to the pathogenesis of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), where endothelial barrier dysfunction leads to pulmonary edema and inflammation. CNI-1493 presents a promising therapeutic candidate for protecting the pulmonary endothelium and mitigating inflammatory lung conditions.
These application notes provide detailed protocols for the delivery of CNI-1493 to primary human pulmonary microvascular endothelial cells (HPMECs) to assess its efficacy in protecting against inflammatory insults. The protocols cover cell culture, CNI-1493 treatment, and functional assays to evaluate endothelial barrier integrity and inflammatory responses.
Data Presentation
Table 1: In Vitro and In Vivo Dosage and Efficacy of CNI-1493
| Model System | Administration Route | Dosage/Concentration | Key Findings | Reference |
| Obese Zucker Rats | Intraperitoneal | 5 mg/kg daily for 2 weeks | Ameliorated endothelial dysfunction. | [2] |
| Rats with LPS-induced endotoxemia | Intravenous | 10 mg/kg (60 min prior to LPS) | Attenuated LPS-induced hypotension and reduced circulating TNF-α. Protected against lung apoptosis. | [6] |
| Rat Femoral Artery Vasospasm Model | Direct injection | 200 µg in 8 µL | Completely reversed posthemorrhagic vasospasm and reduced IL-6 levels. | |
| In Vitro TLR4 Signaling Assay | - | IC50 ≈ 0.3 µM | Inhibited Toll-like receptor 4 signaling. | [1][2][3] |
| In Vitro Microglia-stimulated Invasion Assay | - | 0-500 nM | Inhibited glioblastoma cell invasion. | [1][2] |
Signaling Pathways and Experimental Workflows
Figure 1: CNI-1493 Signaling Pathway in Endothelial Cells.
Figure 2: Experimental Workflow for CNI-1493 Treatment of HPMECs.
Experimental Protocols
Protocol 1: Culture of Human Pulmonary Microvascular Endothelial Cells (HPMECs)
This protocol is adapted from established methods for isolating and culturing primary HPMECs.
Materials:
-
Human lung tissue
-
Type II Collagenase
-
Hank's Balanced Salt Solution (HBSS)
-
Endothelial Cell Growth Medium-2 (EGM-2 MV) with supplements
-
Fibronectin-coated culture flasks and plates
-
Magnetic beads conjugated with anti-CD31 antibody
-
Magnetic particle concentrator
-
70 µm cell strainer
Procedure:
-
Tissue Digestion: Mince fresh human lung tissue and digest in Type II Collagenase solution in HBSS at 37°C with agitation for 2.5 hours.
-
Cell Isolation:
-
Neutralize the collagenase with an equal volume of HBSS and triturate the tissue suspension.
-
Centrifuge to pellet the cells and tissue.
-
Resuspend the pellet and filter through a 70 µm cell strainer.
-
-
Endothelial Cell Enrichment:
-
Incubate the cell suspension with magnetic beads conjugated to an anti-CD31 antibody.
-
Isolate the CD31-positive cells using a magnetic particle concentrator.
-
-
Cell Culture:
-
Plate the enriched HPMECs onto fibronectin-coated culture flasks.
-
Culture the cells in EGM-2 MV medium at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days until the cells reach confluence.
-
-
Characterization: Confirm the endothelial phenotype by immunofluorescence staining for VE-cadherin and uptake of acetylated low-density lipoprotein (Ac-LDL).
Protocol 2: CNI-1493 Treatment and Inflammatory Challenge
Materials:
-
Confluent HPMECs in culture plates or Transwell inserts
-
CNI-1493 (Semapimod) stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
Endothelial cell culture medium (EGM-2 MV)
Procedure:
-
Cell Seeding: Seed HPMECs in 24-well plates, 96-well plates, or on Transwell inserts and grow to confluence.
-
CNI-1493 Pre-treatment:
-
Prepare working solutions of CNI-1493 in EGM-2 MV at final concentrations ranging from 0.1 µM to 1 µM. Based on the IC50 for TLR4 signaling of approximately 0.3 µM, a concentration range around this value is recommended.[1][2][3]
-
Aspirate the culture medium from the confluent HPMECs and replace it with the medium containing the desired concentration of CNI-1493.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS directly to the CNI-1493 containing medium to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, or 24 hours) depending on the endpoint being measured.
-
Protocol 3: Assessment of Endothelial Barrier Function
A. Transendothelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the endothelial barrier.[7][8][9]
Materials:
-
HPMECs cultured on Transwell inserts
-
EVOM2™ Epithelial Voltohmmeter or equivalent
-
"Chopstick" electrodes
Procedure:
-
Equilibrate the Transwell plates to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Place the shorter tip of the electrode in the apical (upper) chamber and the longer tip in the basolateral (lower) chamber of the Transwell insert.
-
Record the resistance reading.
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank (cell-free) insert and multiplying by the surface area of the membrane.
-
Measure TEER at baseline, after CNI-1493 pre-treatment, and at various time points after LPS stimulation.
B. Endothelial Permeability Assay
This assay measures the passage of a fluorescent tracer across the endothelial monolayer.
Materials:
-
HPMECs cultured on Transwell inserts
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa)
-
Fluorometer
Procedure:
-
After the treatment period, wash the cells gently with pre-warmed PBS.
-
Add EGM-2 MV containing FITC-dextran to the apical chamber of the Transwell insert.
-
At specified time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorometer.
-
Calculate the amount of FITC-dextran that has passed through the monolayer and compare between different treatment groups.
Protocol 4: Analysis of Inflammatory Markers
A. Cytokine Measurement (ELISA)
Materials:
-
Supernatants from cultured HPMECs
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Collect the culture supernatants at the end of the treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of pro-inflammatory cytokines.
B. Adhesion Molecule Expression (Western Blot)
Materials:
-
HPMEC lysates
-
Primary antibodies against ICAM-1, VCAM-1, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the HPMECs and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Protocol 5: Visualization of VE-Cadherin
Materials:
-
HPMECs cultured on glass coverslips
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against VE-cadherin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with the primary anti-VE-cadherin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the localization and integrity of VE-cadherin at cell-cell junctions using a fluorescence microscope. A disrupted or fragmented pattern of VE-cadherin indicates compromised barrier function.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of CNI-1493 in protecting pulmonary microvascular endothelial cells from inflammatory damage. By following these detailed methodologies, researchers can systematically evaluate the effects of CNI-1493 on key aspects of endothelial function, including barrier integrity and inflammatory responses. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the development of novel therapies for inflammatory lung diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C1q Deficiency Promotes Pulmonary Vascular Inflammation and Enhances the Susceptibility of the Lung Endothelium to Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 | Semantic Scholar [semanticscholar.org]
- 6. CNI-1493 attenuates hemodynamic and pro-inflammatory responses to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpiinc.com [wpiinc.com]
- 9. Frontiers | Transendothelial electrical resistance measurement by a microfluidic device for functional study of endothelial barriers in inflammatory bowel disease [frontiersin.org]
Measuring the Efficacy of CNI-1493 in a Murine Model of Acute Lung Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the therapeutic potential of CNI-1493, also known as Semapimod, in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. A key driver of this inflammatory cascade is the activation of innate immune cells, such as macrophages, and the subsequent release of pro-inflammatory cytokines.
CNI-1493 is a synthetic guanylhydrazone compound that has demonstrated potent anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of pro-inflammatory cytokine production, making it a promising candidate for the treatment of inflammatory diseases like ALI.[1] CNI-1493 is known to suppress the synthesis of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inhibitory effect is mediated, at least in part, through the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and by desensitizing Toll-like receptor (TLR) signaling.
This document outlines the protocols to induce ALI in mice using LPS and to assess the efficacy of CNI-1493 in mitigating the subsequent lung injury.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies evaluating CNI-1493 in an LPS-induced lung injury model. The data presented is based on a study conducted in a rat model of LPS-induced inflammation, which provides a strong rationale for similar investigations in mice.[1]
Table 1: Effect of CNI-1493 on Pro-inflammatory Cytokine Levels in Lung Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | Baseline | Baseline | Baseline |
| Vehicle + LPS | Increased | Increased | Increased |
| CNI-1493 + LPS | Attenuated Increase | Attenuated Increase | Attenuated Increase |
Data is derived from a study in rats where CNI-1493 attenuated the LPS-induced increase in tissue cytokine content in the lung.[1]
Table 2: Effect of CNI-1493 on Lung Inflammation and Injury Markers
| Treatment Group | Myeloperoxidase (MPO) Activity (U/g tissue) | Bronchoalveolar Lavage (BAL) Fluid Total Cell Count (cells/mL) | BAL Fluid Neutrophil Count (cells/mL) | Lung Injury Score | |---|---|---|---| | Vehicle + Saline | Baseline | Baseline | Baseline | Minimal | | Vehicle + LPS | Markedly Increased | Significantly Increased | Significantly Increased | Severe | | CNI-1493 + LPS | Attenuated Increase | Reduced | Reduced | Attenuated |
MPO activity data is based on a rat study showing CNI-1493 attenuated the rise in gut MPO activity, a marker of neutrophil infiltration.[1] BAL fluid and lung injury score data are expected outcomes based on the known anti-inflammatory effects of CNI-1493.
Experimental Protocols
LPS-Induced Acute Lung Injury Mouse Model
This protocol describes the induction of ALI in mice via intratracheal administration of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Animal intubation platform
-
22-gauge intravenous catheter
-
Microsyringe
Procedure:
-
Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the anesthetized mouse in a supine position on the intubation platform.
-
Visualize the trachea by transillumination of the neck.
-
Carefully insert a 22-gauge catheter into the trachea.
-
Instill 2-5 mg/kg of LPS dissolved in 50 µL of sterile PBS directly into the lungs via the catheter using a microsyringe.
-
Administer a 100 µL bolus of air to ensure distribution of the LPS within the lungs.
-
Remove the catheter and allow the mouse to recover on a warming pad.
-
Control animals should receive an intratracheal instillation of 50 µL of sterile PBS.
CNI-1493 Administration
Materials:
-
CNI-1493 (Semapimod)
-
Vehicle solution (e.g., sterile saline)
Procedure:
-
Prepare a stock solution of CNI-1493 in the appropriate vehicle.
-
Administer CNI-1493 to the treatment group of mice, typically via intravenous or intraperitoneal injection. A dose of 10 mg/kg has been shown to be effective in a rat model.[1]
-
The timing of administration can be prophylactic (before LPS challenge) or therapeutic (after LPS challenge). For a prophylactic regimen, administer CNI-1493 approximately 30-60 minutes before LPS instillation.
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
Assessment of Lung Injury
3.1. Bronchoalveolar Lavage (BAL) Fluid Analysis
Procedure:
-
At a predetermined time point (e.g., 24 hours) after LPS administration, humanely euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Instill 1 mL of cold, sterile PBS into the lungs and then gently aspirate the fluid. Repeat this process three times.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare a cytospin slide and stain with a differential stain (e.g., Diff-Quik) to determine the neutrophil, macrophage, and lymphocyte counts.
-
Use the supernatant to measure total protein concentration (as a marker of vascular permeability) and cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.
3.2. Lung Histology
Procedure:
-
After BAL fluid collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope and score for the degree of lung injury based on the following parameters:
-
Alveolar congestion
-
Hemorrhage
-
Infiltration or aggregation of neutrophils in the airspace or vessel wall
-
Thickness of the alveolar wall/hyaline membrane formation
-
3.3. Myeloperoxidase (MPO) Assay
Procedure:
-
Harvest a portion of the lung tissue and snap-freeze it in liquid nitrogen.
-
Homogenize the lung tissue in an appropriate buffer.
-
Measure the MPO activity in the lung homogenate using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils and serves as an index of neutrophil infiltration into the lung.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in LPS-induced ALI and the experimental workflow for testing the efficacy of CNI-1493.
Caption: LPS-induced pro-inflammatory signaling and the inhibitory action of CNI-1493.
Caption: Experimental workflow for assessing CNI-1493 efficacy in an ALI mouse model.
References
Application Note: Evaluating the Efficacy of CNI-1493 in a Murine Model of Acute Lung Injury via Bronchoalveolar Lavage Fluid Analysis
Introduction CNI-1493 (Semapimod) is a synthetic guanylhydrazone compound recognized for its potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The p38 MAPK cascade is a critical component in the cellular response to inflammatory stimuli, and its activation leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] By targeting this pathway, CNI-1493 effectively suppresses the inflammatory response, making it a candidate for treating various inflammatory conditions.[3][4]
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to pulmonary edema and compromised gas exchange. A common and reproducible method for studying ALI in preclinical models is the intratracheal instillation of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This model mimics key aspects of clinical ALI, including the robust infiltration of inflammatory cells into the alveolar space.
Bronchoalveolar lavage (BAL) is an essential experimental procedure used to sample the cellular and acellular contents of the lung lumen.[5][6] Analysis of the collected BAL fluid (BALF) provides critical insights into the ongoing inflammatory state of the lungs. Key parameters include total and differential leukocyte counts (especially neutrophils and macrophages), total protein concentration (an indicator of alveolo-capillary barrier disruption), and levels of specific inflammatory mediators.[6] This document provides detailed protocols for inducing ALI in mice, administering CNI-1493, and performing a comprehensive analysis of BAL fluid to assess the therapeutic efficacy of the compound.
Experimental Workflow and Design
The overall experimental design involves acclimatizing the animals, treating them with CNI-1493 or a vehicle control, inducing lung inflammation with LPS, and finally, collecting and analyzing the BAL fluid.
Protocols
Protocol 1: Murine Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of acute lung injury in mice via intratracheal instillation of LPS.[7][8]
-
Preparation:
-
Thaw a stock aliquot of lipopolysaccharide (LPS, e.g., E. coli O127:B8) and dilute in sterile, pyrogen-free phosphate-buffered saline (PBS) to a final concentration of 1-2 mg/mL.[8]
-
Anesthetize mice (e.g., C57BL/6, 8-12 weeks old) using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal reflex.
-
Apply a sterile ophthalmic lubricant to the eyes to prevent corneal desiccation.[8]
-
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board, inclined at approximately a 45-degree angle.
-
Visualize the trachea by transillumination using a cold light source placed against the neck.
-
Gently pull the tongue to the side with forceps to open the airway.
-
Carefully insert a 22-gauge catheter or a specialized intubation tube into the trachea, ensuring it passes through the vocal cords.
-
Instill a 50 µL bolus of the LPS solution (or sterile PBS for control animals) directly into the lungs via the catheter.[8]
-
Follow the liquid with a 100-150 µL bolus of air to ensure distribution throughout the lungs.[7]
-
Remove the catheter and hold the mouse in an upright position for approximately 30 seconds to prevent reflux of the instilled fluid.[8]
-
Allow the mouse to recover on a warming pad until ambulatory. Monitor for signs of distress.
-
Protocol 2: CNI-1493 Administration
-
Preparation: Dissolve CNI-1493 in a suitable vehicle (e.g., sterile PBS or 0.3% carboxymethylcellulose). The dosage should be determined based on prior dose-response studies (e.g., 1-10 mg/kg).
-
Administration: Administer the prepared CNI-1493 solution or vehicle control via intraperitoneal (IP) or intravenous (IV) injection. This is typically performed 30-60 minutes before the LPS challenge.[9]
Protocol 3: Bronchoalveolar Lavage (BAL) Collection
This procedure is performed at a predetermined endpoint, typically 16-24 hours after LPS instillation.[9]
-
Euthanasia and Dissection:
-
Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Place the mouse in a supine position and disinfect the neck area with 70% ethanol.
-
Make a midline incision to carefully expose the trachea. Dissect away surrounding tissue to isolate a section of the trachea just below the larynx.[7]
-
-
Cannulation and Lavage:
-
Place a suture loosely around the isolated trachea.
-
Make a small incision in the trachea and insert a 20- or 22-gauge catheter, securing it in place with the suture.[7]
-
Load a 1 mL syringe with 0.8-1.0 mL of ice-cold, sterile PBS (or saline) supplemented with a protease inhibitor cocktail.[5]
-
Connect the syringe to the catheter and gently instill the fluid into the lungs.
-
Aspirate the fluid slowly and carefully to maximize recovery, typically retrieving 0.6-0.8 mL.[5] This is the first fraction of the BAL fluid.
-
Repeat the instillation and aspiration process 2-3 more times, pooling all recovered fluid into a single 15 mL conical tube kept on ice.[5][10] Record the total volume of recovered BAL fluid.
-
Protocol 4: BAL Fluid Processing and Cellular Analysis
-
Separation:
-
Filter the pooled BAL fluid through a 100 µm cell strainer or sterile gauze to remove mucus.[11]
-
Centrifuge the BAL fluid at 400 x g for 7-10 minutes at 4°C to pellet the cells.[5][6]
-
Carefully aspirate the supernatant and transfer it to a new tube. Store at -80°C for protein and cytokine analysis.[7]
-
-
Total Cell Count:
-
Differential Cell Count:
-
Adjust the cell suspension concentration to 1 x 10^5 cells/mL in PBS.
-
Prepare cytospin slides by centrifuging 100-200 µL of the cell suspension onto a glass slide using a cytocentrifuge (e.g., 500 rpm for 5 minutes).
-
Air-dry the slides and stain them using a Wright-Giemsa or a similar differential staining kit.[6]
-
Under a microscope, count and classify at least 300-500 cells (e.g., macrophages, neutrophils, lymphocytes, eosinophils) to determine the percentage of each cell type.[12][13]
-
Protocol 5: Analysis of BAL Fluid Supernatant
-
Total Protein Analysis:
-
Thaw the BAL fluid supernatant samples on ice.
-
Determine the total protein concentration using a standard protein assay, such as the Bradford or BCA (Bicinchoninic Acid) assay, following the manufacturer's instructions. This serves as an index of lung vascular permeability.
-
-
Cytokine Analysis (ELISA):
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][14]
-
Perform the assay according to the manufacturer's protocol, ensuring appropriate dilutions of the BAL fluid samples.
-
Expected Results
The following table summarizes the expected quantitative outcomes from the analysis of BAL fluid in the different experimental groups. Treatment with CNI-1493 is expected to significantly reduce the inflammatory markers induced by LPS.
| Parameter | Control (PBS) | LPS + Vehicle | LPS + CNI-1493 |
| Total Cells (x 10⁵/mL) | 0.5 - 1.0 | 15 - 25 | 5 - 10 |
| Neutrophils (%) | < 1% | 70 - 85% | 20 - 35% |
| Macrophages (%) | > 98% | 15 - 30% | 65 - 80% |
| Total Protein (µg/mL) | 50 - 100 | 600 - 900 | 200 - 400 |
| TNF-α (pg/mL) | < 20 | 500 - 800 | 100 - 250 |
| IL-6 (pg/mL) | < 15 | 800 - 1200 | 200 - 400 |
CNI-1493 Signaling Pathway Inhibition
CNI-1493 exerts its anti-inflammatory effects by inhibiting the p38 MAPK pathway. In the context of LPS-induced lung injury, LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like alveolar macrophages. This engagement triggers a series of intracellular signaling events that lead to the phosphorylation and activation of p38 MAPK.[15] Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors that promote the expression of genes for pro-inflammatory cytokines.[2] CNI-1493 acts by binding to p38 MAPK and preventing its activation, thereby blocking the downstream production of these inflammatory mediators.[1][2]
References
- 1. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. LPS-induced airway inflammation in mice [bio-protocol.org]
- 10. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 11. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 12. wasog.org [wasog.org]
- 13. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of inflammation by a p38 MAP kinase targeted cell permeable peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CNI-1493 for Inhibition of T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing CNI-1493 (Semapimod) as a potent inhibitor of T-cell activation. CNI-1493 is a tetravalent guanylhydrazone that selectively inhibits the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade in the inflammatory response.
Introduction
T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This activation triggers a complex network of intracellular signaling pathways, leading to cytokine production, proliferation, and differentiation into effector cells. The p38 MAPK pathway plays a crucial role in these processes. CNI-1493 has been shown to effectively suppress T-cell activation by targeting this pathway, making it a valuable tool for immunology research and a potential therapeutic agent for inflammatory and autoimmune diseases.
Mechanism of Action
CNI-1493 exerts its inhibitory effects on T-cells by targeting the p38 MAPK signaling cascade. Upon T-cell stimulation, p38 MAPK is activated and subsequently phosphorylates downstream targets, including other kinases and transcription factors. This leads to the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). CNI-1493 inhibits the activity of p38 MAPK, thereby preventing these downstream events and suppressing T-cell-mediated immune responses. It has been observed that CNI-1493 can also inhibit the activation of JNK and the transcription factor NFAT, further contributing to its immunosuppressive effects.
Quantitative Data
The inhibitory effect of CNI-1493 on T-cell activation is dose-dependent. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Cell Type | Stimulation | Assay | IC50 | Reference |
| IL-2 Production | Human PBMCs | Anti-CD3 | ELISA | ~1 µM | |
| IL-2 Production | Murine Splenocytes | Anti-CD3/Anti-CD28 | ELISA | 100-200 nM | |
| IFN-γ Production | Murine Splenocytes | Anti-CD3/Anti-CD28 | ELISA | ~100 nM | |
| T-Cell Proliferation | Murine Splenocytes | Anti-CD3/Anti-CD28 | [³H]Thymidine incorporation | 100-200 nM |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of CNI-1493 on T-cell activation.
Protocol 1: Inhibition of IL-2 Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from the methodology described by Cohen et al. (2002).
1. Materials:
-
Human PBMCs isolated by Ficoll-Hypaque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-human CD3 monoclonal antibody (clone OKT3).
-
CNI-1493 (stock solution in DMSO).
-
96-well flat-bottom tissue culture plates.
-
Human IL-2 ELISA kit.
2. Experimental Workflow:
3. Procedure:
-
Coat the wells of a 96-well plate with anti-human CD3 antibody at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Resuspend isolated PBMCs in complete RPMI 1640 medium at a density of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Prepare serial dilutions of CNI-1493 in complete RPMI 1640 medium. Add 100 µL of the CNI-1493 dilutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of CNI-1493.
Protocol 2: Inhibition of Murine T-Cell Proliferation and Cytokine Production
This protocol is based on methods used to evaluate the effects of CNI-1493 on murine splenocytes.
1. Materials:
-
Splenocytes isolated from mice (e.g., C57BL/6).
-
Complete RPMI 1640 medium.
-
Anti-mouse CD3 and anti-mouse CD28 monoclonal antibodies.
-
CNI-1493 (stock solution in DMSO).
-
96-well round-bottom tissue culture plates.
-
[³H]Thymidine.
-
Murine IL-2 and IFN-γ ELISA kits.
-
Scintillation counter.
2. Experimental Workflow:
Application of CNI-1493 (Semapimod) in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound that has demonstrated significant anti-inflammatory properties, making it a compound of interest in the field of sepsis research. Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, where an overwhelming inflammatory cascade plays a pivotal role. CNI-1493 has been shown to mitigate this inflammatory response through multiple mechanisms, offering a potential therapeutic avenue for this devastating condition. These application notes provide a comprehensive overview of the use of CNI-1493 in sepsis research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
CNI-1493 exerts its anti-inflammatory effects through a multi-pronged approach, targeting key pathways involved in the septic response.
-
Inhibition of Pro-inflammatory Cytokines: CNI-1493 is a potent inhibitor of the synthesis and release of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2] This inhibition occurs at a post-transcriptional level, effectively suppressing the inflammatory cascade.
-
Modulation of Intracellular Signaling Pathways: The compound has been shown to inhibit the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), central signaling pathways that regulate the expression of numerous inflammatory genes.[3][4]
-
Targeting the TLR Chaperone gp96: CNI-1493 interacts with gp96, an endoplasmic reticulum-localized chaperone essential for the proper folding and function of Toll-like receptors (TLRs), particularly TLR4, the primary receptor for lipopolysaccharide (LPS) from Gram-negative bacteria.[5][6][7] By inhibiting the ATPase activity of gp96, CNI-1493 disrupts TLR4 signaling.[5][6][7]
-
Activation of the Cholinergic Anti-inflammatory Pathway: CNI-1493 can stimulate the vagus nerve, a key component of the cholinergic anti-inflammatory pathway.[8][9][10][11] This neuro-immune axis activation leads to the release of acetylcholine (B1216132) in the spleen and other organs, which in turn inhibits cytokine production by macrophages.
Data Presentation
In Vitro Efficacy of CNI-1493 (Semapimod)
| Target | Assay | Cell Type | IC50 | Reference |
| TLR4 Signaling | LPS-induced p38 MAPK activation | Rat IEC-6 intestinal epithelioid cells | ~0.3 µM | [7] |
| gp96 ATPase Activity | In vitro ATPase assay | Purified gp96 | ~0.2-0.4 µM | [5][6][7] |
In Vivo Efficacy of CNI-1493 in Animal Models of Sepsis
| Sepsis Model | Animal | CNI-1493 Dosage | Outcome | Reference |
| Endotoxic Shock (15 mg/kg E. coli endotoxin) | Rat | 1 mg/kg (microencapsulated) | 0% survival with CNI-1493 alone. 60% survival when combined with NF-κB antisense oligomers. | [4] |
| Endotoxic Shock (E. coli endotoxin) | Rat | Not specified | Significantly improved survival and cytokine inhibition with microencapsulated CNI-1493. 83% survival when endotoxin (B1171834) was given 24h after a dose of encapsulated CNI-1493. | [12] |
| Peritonitis (10^10 CFU E. coli) | Rat | Not specified | Significantly improved survival with microencapsulated CNI-1493. | [12] |
| Systemic Haemophilus influenzae Infection | Infant Rat | 5 mg/kg (i.p.) 1h before and 24h after infection | 75% increased survival rate compared to untreated controls. | [13] |
Signaling Pathways and Experimental Workflows
CNI-1493 Mechanism of Action: Signaling Pathways
Caption: CNI-1493 inhibits inflammatory signaling through multiple pathways.
Experimental Workflow: In Vivo Sepsis Model (Cecal Ligation and Puncture)
Caption: A typical workflow for evaluating CNI-1493 in a CLP sepsis model.
Experimental Protocols
In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol is for assessing the in vitro efficacy of CNI-1493 in inhibiting pro-inflammatory cytokine production from macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CNI-1493 (Semapimod)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
CNI-1493 Pre-treatment: Prepare serial dilutions of CNI-1493 in complete culture medium. Remove the old medium from the cells and add 100 µL of the CNI-1493 dilutions to the respective wells. Include a vehicle control (medium without CNI-1493). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in complete culture medium (e.g., 100 ng/mL). Add 100 µL of the LPS solution to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits.[12] Follow the manufacturer's instructions for the ELISA procedure.[14][15]
Endotoxin-Induced Shock Model in Rats
This protocol describes the induction of septic shock using endotoxin and the evaluation of CNI-1493's therapeutic effect.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
E. coli endotoxin (lipopolysaccharide)
-
CNI-1493 (in a suitable vehicle, potentially microencapsulated)
-
Sterile saline
-
Anesthesia (as per institutional guidelines)
-
Syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
CNI-1493 Administration: Administer CNI-1493 intravenously or intraperitoneally at the desired dose (e.g., 1 mg/kg).[4] A control group should receive the vehicle alone. The timing of administration relative to endotoxin challenge is a critical variable (e.g., 1 hour before).
-
Endotoxin Challenge: Anesthetize the rats lightly. Administer a lethal dose of E. coli endotoxin (e.g., 15 mg/kg) via intravenous or intraperitoneal injection.[4][12]
-
Monitoring: Return the animals to their cages and monitor them closely for signs of septic shock (e.g., lethargy, piloerection, diarrhea) and survival over a period of 5-7 days.
-
Data Collection: Record survival at regular intervals. For mechanistic studies, blood samples can be collected at specific time points (e.g., 4, 8, 24, 48 hours) for cytokine analysis by ELISA.[4]
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
The CLP model is considered a gold standard for polymicrobial sepsis research as it closely mimics the clinical course of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
CNI-1493
-
Sterile saline for fluid resuscitation
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated will determine the severity of sepsis (e.g., 50% ligation for moderate sepsis).
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.
-
Fluid Resuscitation and Analgesia: Immediately after surgery, administer pre-warmed sterile saline subcutaneously (e.g., 1 mL) for fluid resuscitation. Administer an analgesic.
-
CNI-1493 Treatment: Administer CNI-1493 at the desired dose and route at a specified time point (e.g., immediately post-surgery or at a delayed time point to model clinical scenarios).
-
Post-operative Care and Monitoring: Place the animals in a clean cage with easy access to food and water. Monitor for survival and signs of sepsis for up to 7 days.
Conclusion
CNI-1493 (Semapimod) is a promising investigational compound for sepsis due to its multifaceted mechanism of action that targets key inflammatory pathways. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential in various preclinical models of sepsis. Careful consideration of the experimental model, dosing regimen, and outcome measures will be crucial for advancing our understanding of CNI-1493's role in combating this complex and deadly syndrome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central activation of the cholinergic anti-inflammatory pathway reduces surgical inflammation in experimental post-operative ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism in survival to endotoxic shock in rats given microencapsulated CNI-1493 and antisense oligomers to NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Stimulation of the Cholinergic Antiinflammatory Pathway [rawdatalibrary.net]
- 9. Pharmacological Stimulation of the Cholinergic Antiinflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Role of vagus nerve signaling in CNI-1493-mediated suppression of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of lethality and suppression of proinflammatory cytokines in experimental septic shock by microencapsulated CNI-1493 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
CNI103 solubility issues and solutions
Welcome to the technical support center for CNI-1493 (Semapimod). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of CNI-1493.
Frequently Asked Questions (FAQs)
Q1: What is CNI-1493 and what is its primary mechanism of action?
A1: CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[1][2] CNI-1493 targets the p38 MAPK signaling pathway and also inhibits Toll-like receptor 4 (TLR4) signaling.[1][2] A key aspect of its mechanism is its interaction with the TLR chaperone protein gp96, which is critical for the assembly and trafficking of TLR signaling complexes.[3]
Q2: What are the different forms of CNI-1493 available?
A2: CNI-1493 is available in different salt forms, most commonly as Semapimod hydrochloride and Semapimod tetrahydrochloride. It is important to refer to the specific product information provided by the supplier as the molecular weight and solubility characteristics may differ slightly between these forms.
Q3: How should I store CNI-1493 powder and stock solutions?
A3: CNI-1493 powder should be stored at -20°C for long-term storage (up to 3 years). For prepared stock solutions, it is recommended to store them in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2] For shorter periods, stock solutions can be stored at -20°C for up to 1 month.[2]
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving CNI-1493.
-
Solution: CNI-1493 can be challenging to dissolve. For preparing stock solutions, it is recommended to use either DMSO or water.[4] Sonication can aid in the dissolution process.[4] Be sure to use a high-purity grade of the recommended solvent.
Problem: My CNI-1493 precipitates when I dilute my DMSO stock solution into aqueous media for cell culture experiments.
-
Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. To mitigate this:
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous medium. This gradual change in solvent composition can help keep the compound in solution.
-
Keep the final DMSO concentration low: For most cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Warm the aqueous medium: Gently warming your cell culture medium or buffer to 37°C before adding the CNI-1493 stock solution may improve solubility.
-
Vortex immediately after dilution: As soon as you add the CNI-1493 stock to the aqueous medium, vortex the solution to ensure rapid and uniform mixing.
-
Problem: I observe precipitation in my CNI-1493 solution after storage.
-
Solution: If you observe precipitation in a previously clear solution, it may have come out of solution during storage, especially at lower temperatures. Before use, bring the aliquot to room temperature and vortex thoroughly. If the precipitate does not redissolve, gentle warming and sonication may be attempted. To avoid this, ensure your stock solutions are stored at the recommended -80°C and are not subjected to repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of CNI-1493 (Semapimod) Forms
| Compound Form | Solvent | Maximum Concentration | Molar Concentration | Notes |
| Semapimod hydrochloride | Water | 14.29 mg/mL | 19.18 mM | Data from MedKoo Biosciences.[3] |
| Semapimod tetrahydrochloride | DMSO | 1 mg/mL | 1.12 mM | Sonication is recommended.[4] |
| Semapimod tetrahydrochloride | Water | 1 mg/mL | 1.12 mM | Sonication is recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CNI-1493 Stock Solution in DMSO
-
Materials:
-
CNI-1493 (Semapimod tetrahydrochloride, MW: 890.74 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 8.91 mg of CNI-1493 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of CNI-1493 Working Solutions for in vitro Cell Culture Experiments
-
Materials:
-
10 mM CNI-1493 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM CNI-1493 stock solution at room temperature.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration.
-
Ensure the final DMSO concentration in your culture medium is below 0.5%.
-
Vortex the working solution gently before adding it to your cell cultures.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 3: Formulation of CNI-1493 for in vivo Administration (Intraperitoneal Injection)
Note: The optimal formulation for in vivo studies may vary depending on the animal model and experimental design. The following is a general guideline.
-
Materials:
-
CNI-1493
-
Sterile water for injection or saline
-
-
Procedure:
-
For intraperitoneal (i.p.) injection, CNI-1493 can be dissolved in sterile water or saline.[2]
-
Based on a reported dosage of 5 mg/kg for rats, calculate the required amount of CNI-1493 for your study.[2]
-
Dissolve the calculated amount of CNI-1493 in the appropriate volume of sterile water or saline. Sonication may be required to achieve complete dissolution.
-
Sterile-filter the final solution through a 0.22 µm syringe filter before injection.
-
Administer the solution to the animals at the desired dosage.
-
Mandatory Visualizations
Caption: Experimental workflow for CNI-1493 from powder to application.
Caption: CNI-1493 inhibits proinflammatory cytokine production.
References
improving CNI103 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of CNI-1493 (Semapimod) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is CNI-1493 and what is its primary mechanism of action?
A1: CNI-1493, also known as Semapimod, is an investigational anti-inflammatory drug that suppresses the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] Its mechanism of action involves the inhibition of p38 MAP kinase activation and the desensitization of Toll-like receptor (TLR) signaling.[1][3][4] Specifically, CNI-1493 targets the TLR chaperone protein gp96, inhibiting its ATP-binding and ATPase activities, which is crucial for the proper function and trafficking of TLRs.[4][5]
Q2: What are the recommended solvents and storage conditions for CNI-1493 stock solutions?
A2: CNI-1493 tetrahydrochloride is soluble in water and DMSO.[2][6] For long-term storage, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one month or -80°C for up to six months.[1][2] Stock solutions should be sealed and protected from moisture and light.[1]
Q3: Why is my CNI-1493 precipitating when I add it to my cell culture medium?
A3: Precipitation of CNI-1493 upon addition to aqueous cell culture media is a common issue, often referred to as "crashing out." This typically occurs when a concentrated DMSO stock solution is diluted too quickly into the medium, causing the compound to exceed its aqueous solubility limit.[7] Other factors include using cold media, a high final concentration of the compound, or interactions with media components.[7]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The tolerance for DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[8] For sensitive cell lines, such as primary cells, the final DMSO concentration should ideally be 0.1% or lower.[8] It is always critical to include a vehicle control (media with the same final DMSO concentration) in experiments to account for any solvent effects.[8]
Troubleshooting Guide: CNI-1493 Precipitation
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved CNI-1493 in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?
Answer: Immediate precipitation is typically caused by poor solubility of the compound in the aqueous environment of the culture medium when the DMSO is diluted. This can be exacerbated by several factors.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of CNI-1493 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see Protocol 2). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7] | Perform a serial dilution. First, create an intermediate dilution of the CNI-1493 stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media dropwise while gently vortexing or swirling.[7][8] |
| Low Temperature of Media | The solubility of many compounds, including CNI-1493, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[7] |
Issue 2: Delayed Precipitation After Incubation
Question: My media containing CNI-1493 appears clear initially, but after several hours or days in the incubator, I observe a cloudy or crystalline precipitate. What is causing this?
Answer: Delayed precipitation can occur due to changes in the media over time or interactions with media components.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Media Instability | Over time, the pH of the culture medium can change due to cell metabolism. These shifts can affect the solubility of CNI-1493. | Ensure your incubator's CO₂ levels are stable to maintain the medium's pH. If the experiment is long-term, consider refreshing the medium with freshly prepared CNI-1493 solution. |
| Interaction with Media Components | CNI-1493 may slowly interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum, FBS) in the media, forming insoluble complexes.[9][10] | If possible, test the stability of CNI-1493 in different basal media formulations. You can also perform a stability study (see Protocol 3) to assess degradation or precipitation over time in your specific medium. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including CNI-1493, potentially pushing it beyond its solubility limit.[9] | Ensure the incubator has adequate humidity. Use filter-capped flasks or seal culture plates to minimize evaporation.[9] |
Quantitative Data Summary
Table 1: CNI-1493 (Semapimod) Properties and Activity
| Parameter | Value | Reference |
| Molecular Formula | C₃₄H₅₆Cl₄N₁₈O₂ (Tetrahydrochloride) | [3] |
| Molar Mass | 890.75 g/mol | [3] |
| IC₅₀ for TLR4 Signaling | ≈0.3 µM | [1][4] |
| IC₅₀ for gp96 ATPase Activity | ≈0.2-0.4 µM | [4] |
Table 2: CNI-1493 Solubility and Stock Solution Storage
| Solvent | Solubility | Recommended Storage (Stock Solution) | Reference |
| DMSO | ≥ 1 mg/mL (≥ 1.12 mM) | -20°C for 1 month; -80°C for 6 months. Aliquot to avoid freeze-thaw cycles. | [1][6] |
| Water | ≥ 1 mg/mL (≥ 1.12 mM) | If using water, filter-sterilize (0.22 µm filter) before use. Storage recommendations are similar to DMSO. | [1][6] |
Experimental Protocols
Protocol 1: Preparation of CNI-1493 Working Solutions to Minimize Precipitation
This protocol describes a stepwise dilution method to improve the stability of CNI-1493 in cell culture media.
-
Prepare Stock Solution: Dissolve CNI-1493 tetrahydrochloride in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot into single-use tubes and store at -80°C.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath.
-
Create Intermediate Dilution:
-
Thaw a single aliquot of the 10 mM CNI-1493 DMSO stock.
-
In a sterile tube, add a small volume of the DMSO stock to a volume of the pre-warmed medium. For example, add 10 µL of 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution. Gently vortex during addition. This step gradually introduces the compound to the aqueous environment.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate solution to your final volume of pre-warmed culture medium to achieve the desired final concentration.
-
For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM.
-
-
Final Check: After the final dilution, visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.
Protocol 2: Assessment of Maximum Soluble Concentration
This protocol helps determine the solubility limit of CNI-1493 in your specific cell culture medium.
-
Plate Setup: In a 96-well clear-bottom plate, add 100 µL of your complete, pre-warmed (37°C) cell culture medium to several wells.
-
Serial Dilution: Prepare a series of CNI-1493 concentrations. Start with a concentration higher than your intended experimental maximum. Add the compound to the wells, ensuring the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Incubation and Observation:
-
Visually inspect the plate for any signs of precipitation immediately after addition (Time 0).
-
For a more quantitative assessment, read the absorbance of the plate at a wavelength between 550-650 nm.[7]
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Repeat the visual and absorbance readings at several time points (e.g., 2, 6, 24 hours).
-
-
Determine Solubility Limit: The highest concentration that remains clear (i.e., shows no significant increase in absorbance compared to the vehicle control) is the maximum working soluble concentration under those conditions.
Protocol 3: CNI-1493 Stability Assessment in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of CNI-1493 over time.
-
Preparation: Spike your complete cell culture medium with CNI-1493 to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (≤ 0.1%).
-
Aliquoting: Distribute the CNI-1493-containing medium into sterile, sealed tubes, one for each time point (e.g., 0, 6, 12, 24, 48 hours). The T=0 sample should be processed immediately.
-
Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube. To separate any potential precipitate, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes.
-
Storage: Collect the supernatant and immediately freeze it at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the supernatant samples using a validated HPLC or LC-MS method to quantify the concentration of CNI-1493 remaining in solution. A decrease in concentration over time indicates either degradation or precipitation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Semapimod - Wikipedia [en.wikipedia.org]
- 4. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semapimod tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting CNI103 inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNI-1493 (Semapimod). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CNI-1493?
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties. Its primary mechanism involves the inhibition of macrophage activation and the suppression of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2] CNI-1493 exerts its effects through multiple pathways, including the inhibition of p38 MAPK signaling and the modulation of Toll-like receptor 4 (TLR4) signaling.[1][3] Additionally, it has been shown to stimulate the vagus nerve, contributing to a systemic anti-inflammatory response via the cholinergic anti-inflammatory pathway.[4][5]
Q2: What are the common experimental applications of CNI-1493?
CNI-1493 has been utilized in a variety of preclinical and clinical research settings, primarily focusing on inflammatory and autoimmune diseases. Key application areas include:
-
Neuroinflammation: Investigating its neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and experimental autoimmune encephalomyelitis.[6][7][8]
-
Inflammatory Bowel Disease: Studying its efficacy in reducing inflammation in models of Crohn's disease.[4]
-
Sepsis and Endotoxemia: Evaluating its ability to protect against lethal endotoxemia by reducing systemic cytokine levels.[2][3]
-
Cancer: Exploring its potential to suppress tumor growth by inhibiting macrophage-mediated tumor support.[2]
-
Post-Hemorrhagic Vasospasm: Assessing its capacity to attenuate vasospasm by inhibiting inflammatory cytokine production.[9]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cytokine Suppression Assays (ELISA)
Question: My ELISA results for TNF-α, IL-1β, or IL-6 suppression by CNI-1493 are inconsistent between experiments. What are the potential causes and solutions?
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| CNI-1493 Degradation | Prepare fresh stock solutions of CNI-1493 for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or as recommended by the supplier. |
| Cell Health and Density | Ensure consistent cell seeding density and viability across all wells and experiments. Perform a cell viability assay in parallel to your ELISA. High cytotoxicity from CNI-1493 at the tested concentrations can lead to variable cytokine release. |
| LPS/Stimulant Concentration | The inhibitory effect of CNI-1493 can be dependent on the concentration of the inflammatory stimulus (e.g., LPS).[3] Titrate the concentration of your stimulus to find an optimal level that induces a robust but not overwhelming inflammatory response. |
| Incubation Times | Optimize the pre-incubation time with CNI-1493 before adding the inflammatory stimulus, as well as the subsequent stimulation time. Inconsistent timing can lead to variability. |
| Pipetting and Washing Technique | Ensure accurate and consistent pipetting, especially for serial dilutions of CNI-1493 and standards. Inadequate washing can lead to high background and variability. |
Experimental Protocol: General ELISA for Cytokine Measurement
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CNI-1493 Treatment: Pre-incubate cells with varying concentrations of CNI-1493 (or vehicle control) for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's protocol.
Issue 2: Inconsistent Results in Western Blot for p38 MAPK Phosphorylation
Question: I am seeing variable inhibition of p38 MAPK phosphorylation by CNI-1493 in my Western blots. How can I troubleshoot this?
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Timing of Cell Lysis | The phosphorylation of p38 MAPK is a transient event. Harvest cell lysates at the optimal time point after stimulation. Perform a time-course experiment to determine the peak of p38 phosphorylation in your model system. |
| Lysis Buffer Composition | Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of p38 MAPK. |
| Protein Concentration | Inaccurate protein quantification can lead to unequal loading and apparent changes in phosphorylation. Use a reliable protein assay and ensure equal protein loading across all lanes. Normalize to a loading control (e.g., β-actin or GAPDH). |
| Antibody Quality | Use high-quality, validated antibodies for both phosphorylated p38 (p-p38) and total p38. Titrate your primary antibody to determine the optimal concentration. |
| Transfer Efficiency | Verify efficient protein transfer from the gel to the membrane, especially for lower molecular weight proteins. Ponceau S staining can be used to visualize total protein on the membrane post-transfer. |
Experimental Workflow: Western Blot for p-p38
Caption: Western blot workflow for p-p38 analysis.
Issue 3: Variable Cell Viability Assay Results
Question: My cell viability assays (e.g., MTT, WST-1) show inconsistent results when treating cells with CNI-1493. Why is this happening?
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Direct Interference with Assay Reagents | CNI-1493, as a chemical compound, may directly interact with the assay reagents (e.g., reducing tetrazolium salts). Run a cell-free control where CNI-1493 is added to the media with the viability reagent to check for direct chemical reactions. |
| Cytotoxicity at High Concentrations | CNI-1493 can be cytotoxic at higher concentrations.[6][8] This can lead to a sharp drop-off in viability that may be difficult to reproduce if there are minor inaccuracies in concentration. Perform a careful dose-response curve to identify the cytotoxic threshold. |
| Cell Clumping | Uneven cell distribution or clumping in the wells can lead to high variability in viability readouts. Ensure a single-cell suspension before seeding and mix gently after adding reagents. |
| Incubation Time with Viability Reagent | Optimize the incubation time for the viability reagent. Insufficient incubation may lead to weak signals and higher variability, while over-incubation can result in signal saturation and non-linearity. |
| Metabolic State of Cells | CNI-1493's effect on cellular metabolism is not fully elucidated. Changes in metabolic activity, independent of cell death, could affect assays that rely on metabolic readouts. Consider using a viability assay based on a different principle, such as measuring ATP content or membrane integrity. |
Logical Relationship: Cell Viability Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semapimod - Wikipedia [en.wikipedia.org]
- 5. Role of vagus nerve signaling in CNI-1493-mediated suppression of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNI-1493 attenuates neuroinflammation and dopaminergic neurodegeneration in the acute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of CNI103
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CNI-1493 (Semapimod).
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of CNI-1493?
A1: CNI-1493 is a multi-target agent. Its primary known targets are associated with the inflammatory response. It inhibits the production of proinflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][2][3] It also inhibits p38 MAPK phosphorylation and nitric oxide production in macrophages.[1][3]
Q2: Does CNI-1493 have off-target effects on Toll-like Receptor (TLR) signaling?
A2: Yes, CNI-1493 is known to inhibit TLR signaling. It specifically inhibits TLR4 signaling with an IC50 of approximately 0.3 μM.[1][2][3] It has been shown to inhibit signaling by agonists of TLR2, TLR4, and TLR9, but not TLR5.[2] This effect is mediated by its interaction with the TLR chaperone protein gp96, where it inhibits ATP-binding and ATPase activities.[1][4]
Q3: I am observing cytotoxicity in my cell cultures with CNI-1493 treatment. Is this a known effect?
A3: Yes, cytotoxicity can be an off-target effect of CNI-1493 at higher concentrations. In primary neuronal and microglial cell cultures, CNI-1493 completely inhibited cell proliferation at concentrations above 20 μM, which was associated with increased LDH secretion.[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: My experiment involves glioblastoma cells, and I am not seeing an effect on serum-stimulated invasion. Is this expected?
A4: Yes, this is consistent with published data. CNI-1493, at concentrations up to 10 μM, did not affect serum-stimulated glioblastoma cell invasion, suggesting a degree of selectivity for cells of the monocytic lineage.[1][3] However, it has been shown to inhibit microglia-stimulated glioblastoma invasion.[1][3]
Q5: I am studying Alzheimer's disease models and have observed effects on amyloid-beta aggregates. Is CNI-1493 known to have anti-amyloidogenic properties?
A5: Yes, CNI-1493 has been shown to interact with both soluble and insoluble amyloid-beta (Aβ) aggregates and suppress Aβ cytotoxicity.[5] Interestingly, a close analog of CNI-1493 that lacks its anti-inflammatory properties demonstrated similar anti-amyloidogenic effects, suggesting this is a distinct mechanism of action.[5]
Troubleshooting Guide
Issue: Unexpected experimental results or suspected off-target effects.
This guide provides a systematic approach to troubleshooting unexpected results that may be due to the off-target effects of CNI-1493.
-
Confirm On-Target Engagement:
-
First, verify that CNI-1493 is active in your experimental system by measuring a known downstream effect. For example, assess the phosphorylation status of p38 MAPK or measure the levels of proinflammatory cytokines like TNF-α or IL-6.
-
-
Evaluate Potential for Known Off-Target Signaling:
-
TLR Pathway: If your experimental system involves TLR signaling, consider that CNI-1493 inhibits TLR2, TLR4, and TLR9.[2] You can investigate this by measuring downstream effectors of these TLRs.
-
gp96 Inhibition: The inhibition of the chaperone protein gp96 can have broader effects on protein folding and trafficking.[1][4]
-
-
Assess Cytotoxicity:
-
Perform a cell viability assay (e.g., MTT, LDH) with a range of CNI-1493 concentrations to rule out cytotoxicity as the cause of your unexpected phenotype. Remember that concentrations above 20 μM have been reported to be cytotoxic in some primary cell cultures.[5]
-
-
Consider Cell-Type Specificity:
Quantitative Data Summary
| Target/Effect | IC50 Value | Cell/System | Reference |
| TLR4 Signaling | ~0.3 μM | [1][2][3] | |
| gp96 (ATP-binding & ATPase activity) | ~0.2-0.4 μM | In vitro | [1][4] |
| Proinflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | ~20-50 nM | LPS-stimulated murine macrophages | [2] |
| Cell Proliferation Inhibition | >20 µM | Primary neuronal and microglial cells | [5] |
Experimental Protocols
Protocol 1: Assessment of p38 MAPK Phosphorylation by Western Blot
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with CNI-1493 at the desired concentrations for the appropriate duration. Include a positive control (e.g., LPS stimulation) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Protocol 2: Measurement of Cytokine Production by ELISA
-
Cell Culture Supernatant Collection: After treating cells with CNI-1493 and a stimulant (e.g., LPS), collect the cell culture supernatant.
-
ELISA Assay:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for coating the plate with the capture antibody, adding standards and samples, adding the detection antibody, and developing the signal with a substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentration in your samples based on the standard curve.
-
Visualizations
Caption: CNI-1493 inhibits proinflammatory cytokine production via p38 MAPK and gp96.
Caption: Troubleshooting workflow for unexpected results with CNI-1493.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
optimizing CNI103 concentration for in vitro assays
Welcome to the technical support center for CNI-1493 (Semapimod). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of CNI-1493 in in vitro assays. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CNI-1493 and what is its primary mechanism of action?
A1: CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][3][4] It achieves this by targeting key signaling pathways, notably by inhibiting the activation of p38 MAP kinase and interfering with Toll-like receptor (TLR) signaling.[3][4][5]
Q2: What are the key molecular targets of CNI-1493?
A2: CNI-1493 has multiple molecular targets. It inhibits the phosphorylation of p38 MAP kinase, a critical enzyme in the inflammatory response pathway.[3][4] Additionally, it targets the TLR chaperone protein gp96, inhibiting its ATP-binding and ATPase activities, which in turn desensitizes TLR signaling.[3][6]
Q3: How should I prepare and store CNI-1493 stock solutions?
A3: CNI-1493 tetrahydrochloride is soluble in water.[7] To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare aliquots of your stock solution. Once prepared, store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Always protect the solutions from light and moisture.[3]
Q4: What is a recommended starting concentration for my in vitro experiments?
A4: The optimal concentration of CNI-1493 is highly dependent on the cell type and specific assay. Based on published data, a good starting point for many applications, such as the inhibition of cytokine release in macrophages, is in the low nanomolar range (e.g., 20-50 nM).[1] For assays involving TLR signaling inhibition, concentrations around 0.3 µM (300 nM) have been shown to be effective (IC50 ≈ 0.3 µM).[3][4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: Is CNI-1493 selective for certain cell types?
A5: Yes, CNI-1493 shows a degree of selectivity for cells of the monocytic lineage, such as macrophages and microglia.[3][4] For example, while it can inhibit microglia-stimulated glioblastoma invasion at nanomolar concentrations, it does not affect serum-stimulated glioblastoma cell invasion even at concentrations as high as 10 µM.[3][4]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of CNI-1493.
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus. A common range to test is from 1 nM to 10 µM.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure your stock solution has been stored correctly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[3] Prepare a fresh stock solution from powder if you suspect degradation.
-
-
Possible Cause 3: Cell Type Insensitivity.
-
Solution: CNI-1493 is particularly effective in macrophages and other immune cells.[1] Its efficacy may be lower in other cell types. Confirm from literature if your cell line is responsive to p38 MAPK or TLR signaling inhibition.
-
-
Possible Cause 4: High Stimulus Concentration.
Issue 2: I am observing significant cytotoxicity in my cell cultures.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., MTT, LDH, or Calcein-AM/EthD-1) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.
-
-
Possible Cause 2: Extended Incubation Time.
-
Solution: The cytotoxic effects of a compound can be time-dependent. Consider reducing the incubation time with CNI-1493 to the minimum required to observe the desired biological effect.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Although CNI-1493 is water-soluble, if you are using a different solvent for any reason, ensure the final concentration of the solvent in your culture medium is well below the toxic threshold for your cells. Always run a vehicle control.
-
Issue 3: My experimental results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Stock Solution.
-
Solution: Ensure you are using a well-mixed, properly stored stock solution. Aliquoting is critical to prevent variability from freeze-thaw cycles.[3]
-
-
Possible Cause 2: Variation in Cell Passage Number or Density.
-
Solution: Use cells within a consistent range of passage numbers and ensure you are seeding them at the same density for each experiment. Cellular responses can change with high passage numbers or varying confluency.
-
-
Possible Cause 3: Variability in Assay Timing.
-
Solution: Be precise with your incubation times for stimulus and inhibitor treatment. The kinetics of inflammatory responses can be rapid, and slight variations in timing can lead to different results.
-
Quantitative Data Summary
The following table summarizes key concentrations and IC50 values for CNI-1493 reported in the literature. These values can serve as a guide for designing your experiments.
| Parameter | Cell/System Type | Effective Concentration / IC50 | Reference |
| Cytokine Inhibition (TNF-α, IL-1β, IL-6) | LPS-stimulated murine macrophages | ~20–50 nM | [1] |
| TLR4 Signaling Inhibition | In vitro assays | ~0.3 µM | [3][4][6] |
| gp96 ATPase Activity Inhibition | In vitro assays | ~0.2–0.4 µM | [3][6] |
| Nitric Oxide Production Inhibition | Macrophages | >80% inhibition at 1 µM | [1] |
| Inhibition of Microglia-Stimulated Invasion | GL261 Glioblastoma cells | 0–500 nM | [3][4] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Calcein-AM/EthD-1 Assay
This assay distinguishes live cells (green fluorescence) from dead cells (red fluorescence).
-
Cell Plating: Seed your cells in a 96-well black, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CNI-1493 in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of CNI-1493. Include a "vehicle only" control and a "no treatment" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Staining: Prepare a working solution of Calcein-AM (e.g., 2 µM) and Ethidium Homodimer-1 (EthD-1) (e.g., 4 µM) in PBS.
-
Wash and Stain: Gently wash the cells once with PBS. Add the Calcein-AM/EthD-1 working solution to each well and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging and Quantification: Read the plate on a fluorescence plate reader using appropriate filters (e.g., 485/520 nm for Calcein-AM and 525/590 nm for EthD-1). The percentage of viable cells can be calculated relative to the "no treatment" control.
Protocol 2: Measuring TNF-α Inhibition by ELISA
-
Cell Plating: Seed macrophages (e.g., RAW 264.7 or primary macrophages) in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of CNI-1493 (determined from Protocol 1) for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as LPS (e.g., 100 ng/mL), to the wells. Include appropriate controls (no treatment, CNI-1493 only, LPS only).
-
Incubation: Incubate the plate for a predetermined time to allow for cytokine production (e.g., 4-6 hours for TNF-α).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to pellet any detached cells.
-
ELISA: Perform a standard sandwich ELISA for TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage inhibition of TNF-α production by CNI-1493 relative to the "LPS only" control.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Semapimod - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Systemic administration of CNI-1493, a p38 mitogen-activated protein kinase inhibitor, blocks intrathecal human immunodeficiency virus-1 gp120-induced enhanced pain states in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
CNI-1493 Technical Support Center: Toxicity and Cell Viability Assessment
Welcome to the technical support center for CNI-1493 (Semapimod). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the toxicity and effects on cell viability of CNI-1493 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CNI-1493?
A1: CNI-1493 is a potent anti-inflammatory agent that deactivates macrophages and inhibits the synthesis of pro-inflammatory mediators.[1] Its mechanism involves the inhibition of p38 MAPK phosphorylation, which is crucial for the translation of mRNA for cytokines like TNF-α. It also inhibits Toll-like receptor 4 (TLR4) signaling.
Q2: At what concentrations does CNI-1493 typically show cytotoxic effects?
A2: Significant cytotoxicity in monocytes has been observed at concentrations of 10 µM and 100 µM in MTT assays. Lower concentrations (0.01, 0.1, and 1 µM), which are effective for cytokine inhibition, have been shown not to reduce cell viability.
Q3: Is CNI-1493 selective in its inhibitory action?
A3: Yes, CNI-1493 demonstrates selectivity. For instance, it has been shown to significantly reduce IL-6 levels without suppressing TGF-beta1 levels. This selectivity is crucial for targeted therapeutic applications.
Q4: Can CNI-1493 be used in combination with other therapeutic agents?
A4: CNI-1493 has been investigated in combination with other agents, such as Interleukin-2 (IL-2), to mitigate their toxic effects. It has been shown to protect against IL-2-induced systemic toxicities without diminishing its antitumor efficacy.
Q5: How does CNI-1493 affect T-cell proliferation?
A5: Studies have shown that CNI-1493 has little to no inhibitory effect on T-cell proliferation or activation, even at concentrations that effectively suppress macrophage cytokine production.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of CNI-1493 toxicity and cell viability.
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps to ensure even distribution of cells across the wells.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Incomplete solubilization of formazan (B1609692) crystals (in MTT assays).
-
Solution: Ensure complete dissolution of the formazan crystals by extending the incubation time with the solubilization buffer or by gently pipetting up and down to mix. Visually inspect the wells under a microscope to confirm complete dissolution.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of CNI-1493.
-
Possible Cause: The cell line used is resistant to CNI-1493-induced cytotoxicity.
-
Solution: Test a wider range of cell lines, including those known to be sensitive to inflammatory responses (e.g., macrophage cell lines like RAW 264.7).
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period with CNI-1493 (e.g., 48 or 72 hours) to allow for potential long-term cytotoxic effects to manifest.
-
Issue 3: Discrepancy between cytokine inhibition and cell viability results.
-
Possible Cause: CNI-1493 effectively inhibits cytokine production at non-toxic concentrations.
-
Solution: This is an expected outcome. CNI-1493's primary mechanism is anti-inflammatory, which occurs at concentrations lower than those causing broad cytotoxicity. Perform dose-response curves for both cytokine inhibition and cell viability to determine the therapeutic window.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on CNI-1493's effects. Due to the limited availability of comprehensive public data on direct cytotoxicity across multiple cell lines, the information is presented as follows:
Table 1: In Vitro Cytotoxicity of CNI-1493 in Monocytes (MTT Assay)
| CNI-1493 Concentration | Effect on Cell Viability |
| 0.01 µM | No significant cytotoxicity |
| 0.1 µM | No significant cytotoxicity |
| 1 µM | No significant cytotoxicity |
| 10 µM | Significant cytotoxicity observed |
| 100 µM | Significant cytotoxicity observed |
Table 2: IC50 Values for CNI-1493 Inhibitory Activities
| Target | IC50 Value |
| TLR4 Signaling | ≈ 0.3 µM |
| gp96 ATPase Activity | ≈ 0.2 - 0.4 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete culture medium
-
CNI-1493 stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of CNI-1493 in culture medium. Remove the old medium from the wells and add 100 µL of the CNI-1493 dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan crystals are completely dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
CNI-1493 stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
CNI-1493 stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with CNI-1493 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
CNI-1493 Mechanism of Action and Signaling Pathway
Caption: CNI-1493 inhibits inflammation via TLR4/p38 MAPK.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing CNI-1493 cell viability.
Logical Flow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting logic for cell viability assays.
References
CNI-1493 (Semapimod) Technical Support Center
Welcome to the technical support center for CNI-1493, also known as Semapimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this synthetic guanylhydrazone compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is CNI-1493 (Semapimod) and why is its stability a concern?
A1: CNI-1493 (Semapimod) is a synthetic tetravalent guanylhydrazone, not a peptide.[1] Its structure contains multiple guanylhydrazone groups (-C(=NNH(C=NH)NH2)CH3), which can be susceptible to chemical degradation. Ensuring the stability of CNI-1493 is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity.
Q2: What is the primary degradation pathway for CNI-1493?
A2: Based on the chemistry of guanylhydrazones, the most probable degradation pathway for CNI-1493 is the hydrolysis of the carbon-nitrogen double bond (C=N) in the hydrazone moiety. This reaction is typically catalyzed by acid and would lead to the cleavage of the guanylhydrazone group, yielding the parent ketone and aminoguanidine.
Q3: How should I store the solid (powder) form of CNI-1493?
A3: To ensure long-term stability, the lyophilized powder of CNI-1493 should be stored in a dry, dark environment. For optimal stability, storage at -20°C is recommended for periods of up to several years. For short-term storage (days to weeks), 0-4°C is acceptable.[2]
Q4: What is the recommended way to prepare and store CNI-1493 solutions?
A4: CNI-1493 is soluble in water and DMSO.[2] However, solutions are less stable than the solid form. For maximum stability, it is recommended to prepare solutions fresh before each experiment. If storage is necessary, prepare stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C for up to 6 months or -20°C for up to 1 month.[3] Some suppliers suggest that prolonged storage of solutions may lead to a loss of efficacy and recommend preparing fresh solutions weekly.
Q5: What factors can accelerate the degradation of CNI-1493 in solution?
A5: Several factors can promote the degradation of CNI-1493 in solution:
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. Keep solutions chilled when in use and frozen for storage.
-
Light: Although specific photodegradation studies for CNI-1493 are not available, light can be a factor in the degradation of many organic compounds. It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity in my experiments. | Degradation of CNI-1493 in solution. | 1. Prepare fresh solutions: Always prepare CNI-1493 solutions immediately before use. 2. Verify storage conditions: Ensure that stock solutions are properly aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. 3. Check the pH of your experimental buffer: If your buffer system is acidic, it may be accelerating the hydrolysis of CNI-1493. If possible, adjust the pH to neutral or perform a stability study of CNI-1493 in your buffer. 4. Protect from light: Keep solutions in light-protected containers. |
| Visible precipitate in my CNI-1493 solution after thawing. | Poor solubility or degradation product precipitation. | 1. Ensure complete dissolution: When preparing stock solutions, ensure the compound is fully dissolved. Sonication may be recommended.[4] 2. Filter-sterilize: For cell culture experiments, filter the solution through a 0.22 µm filter after dilution to the working concentration.[3] 3. Consider solvent: If using aqueous buffers, ensure the final concentration of CNI-1493 does not exceed its solubility limit. |
| How can I check if my CNI-1493 has degraded? | Lack of a suitable analytical method. | 1. High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to assess the purity of your CNI-1493 stock and detect the appearance of degradation products over time. You would expect to see the main CNI-1493 peak decrease and new peaks corresponding to degradation products emerge. 2. Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the parent compound and its degradation products, which would help in confirming the degradation pathway (e.g., hydrolysis). |
Data Presentation
Table 1: Recommended Storage Conditions for CNI-1493
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | >2 years | Dry, dark environment.[2] |
| 0-4°C | Days to weeks | For short-term storage.[2] | |
| Solution (in Water or DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep away from moisture and light.[3] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep away from moisture and light.[3] | |
| 4°C | Short term (days) | Recommended to prepare fresh weekly. |
Experimental Protocols
Protocol 1: Preparation of CNI-1493 Stock Solution
-
Materials:
-
CNI-1493 (Semapimod) powder
-
Anhydrous DMSO or sterile water
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the CNI-1493 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of CNI-1493 powder in a sterile environment.
-
Add the appropriate volume of DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of CNI-1493 in an Experimental Buffer using HPLC
-
Objective: To determine the stability of CNI-1493 in a specific aqueous buffer over time.
-
Materials:
-
CNI-1493 stock solution
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or TFA)
-
-
Procedure:
-
Dilute the CNI-1493 stock solution to a final working concentration in the experimental buffer.
-
Immediately inject a sample (time point 0) into the HPLC system to obtain the initial purity profile.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the chromatograms for a decrease in the area of the main CNI-1493 peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining CNI-1493 at each time point relative to time 0 to determine the degradation rate.
-
Visualizations
Caption: Hypothesized hydrolytic degradation pathway of CNI-1493.
Caption: Workflow for assessing the stability of CNI-1493.
Caption: Decision tree for troubleshooting CNI-1493 degradation issues.
References
CNI103 delivery challenges in specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNI-1493 (Semapimod). The information is designed to address specific challenges related to the delivery of CNI-1493 in various cell types.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of CNI-1493.
Issue 1: Precipitate Formation Upon Addition to Cell Culture Media
Question: I dissolved CNI-1493 in a solvent to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when a concentrated stock solution of a compound is diluted into an aqueous buffer like cell culture media. This occurs when the final concentration of the compound exceeds its solubility limit in the media. CNI-1493 is available as semapimod (B1236278) tetrahydrochloride, which is water-soluble.[1] However, high concentrations can still lead to precipitation.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended working concentration of CNI-1493 in the cell culture medium is above its aqueous solubility limit. | 1. Decrease Working Concentration: Start with concentrations in the effective range (e.g., 20-500 nM for macrophages) where CNI-1493 has shown biological activity.[2][3] 2. Perform a Solubility Test: Create a serial dilution of your CNI-1493 stock in your specific cell culture medium to visually determine the maximum soluble concentration before precipitation occurs. |
| Rapid Dilution | Adding a highly concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to localized supersaturation and precipitation. | 1. Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. 2. Step-wise Dilution: First, create an intermediate dilution of the CNI-1493 stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. 3. Slow Addition and Mixing: Add the CNI-1493 stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and uniform dispersion. |
| Incorrect Solvent for Stock Solution | While semapimod tetrahydrochloride is water-soluble, using an inappropriate solvent for the initial stock can lead to compatibility issues with the aqueous media. | 1. Use Water or DMSO for Stock: Prepare stock solutions in sterile water or DMSO.[4] 2. Control Final DMSO Concentration: If using DMSO, ensure the final concentration in your cell culture is low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Media Components and pH | The specific salt, protein (e.g., serum), and pH of your cell culture medium can influence the solubility of CNI-1493. | 1. Consider Serum-Free Media for Dilution: If possible, perform the initial dilutions in serum-free media before adding it to your complete, serum-containing media. 2. Ensure Proper pH: Confirm that the pH of your cell culture medium is within the optimal range for both your cells and the compound's stability. |
Issue 2: Low or No Observed Biological Effect
Question: I have successfully dissolved CNI-1493 in my cell culture media without any visible precipitation, but I am not observing the expected biological effects on my cells. What could be the reason?
Answer: A lack of biological effect can stem from several factors, including suboptimal drug concentration, insufficient incubation time, or issues with the health and responsiveness of the target cells.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Drug Concentration | The concentration of CNI-1493 may be too low to elicit a response in your specific cell type. The IC50 for TLR4 signaling is approximately 0.3 µM.[2][3][5] | 1. Perform a Dose-Response Experiment: Test a range of CNI-1493 concentrations (e.g., from 10 nM to 10 µM) to determine the optimal effective concentration for your experimental setup. 2. Consult Literature for Cell-Specific Doses: Macrophages and microglia often respond to concentrations in the nanomolar range (e.g., 20-500 nM), while other cell types might require different concentrations.[1][2][3] |
| Inadequate Incubation Time | The duration of exposure to CNI-1493 may not be sufficient to induce the desired downstream signaling changes. | 1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period for observing the desired effect. 2. Pre-incubation: For some experimental designs, pre-incubating the cells with CNI-1493 before applying a stimulus (e.g., LPS) may be necessary. |
| Cell Health and Confluency | Unhealthy or overly confluent cells may not respond appropriately to stimuli or treatments. | 1. Ensure Cell Viability: Regularly check the viability of your cell cultures using methods like Trypan Blue exclusion. 2. Maintain Optimal Confluency: Plate cells at a density that will ensure they are in the logarithmic growth phase and not overly confluent at the time of the experiment. |
| Degradation of CNI-1493 | Improper storage of the CNI-1493 powder or stock solution can lead to its degradation. | 1. Proper Storage: Store the CNI-1493 powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[6] 2. Aliquot Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] |
Issue 3: Unexpected Cytotoxicity
Question: I am observing a high level of cell death in my cultures treated with CNI-1493, even at concentrations where I expect to see a biological effect. What could be causing this?
Answer: While CNI-1493 generally exhibits low cytotoxicity at effective concentrations, high concentrations or sensitivity of a particular cell line can lead to unexpected cell death.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High CNI-1493 Concentration | The concentration of CNI-1493 being used is toxic to the cells. Significant cytotoxicity in macrophages has been observed at concentrations of 10 µM and higher. | 1. Perform a Cytotoxicity Assay: Use an MTT or similar cell viability assay to determine the cytotoxic threshold of CNI-1493 for your specific cell line.[7][8][9][10][11] 2. Lower the Working Concentration: Based on the cytotoxicity assay, use CNI-1493 at concentrations well below the toxic level. |
| Solvent Toxicity | If using a DMSO stock solution, the final concentration of DMSO in the culture medium may be too high. | 1. Reduce Final DMSO Concentration: Keep the final DMSO concentration at or below 0.1%. 2. Include a Vehicle Control: Always have a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) to assess its specific effect on cell viability. |
| Cell Line Sensitivity | Different cell types can have varying sensitivities to a compound. | 1. Literature Review: Check for published studies that have used CNI-1493 on your cell line or a similar one to find recommended non-toxic concentration ranges. 2. Start with Lower Concentrations: When working with a new cell line, begin with a lower concentration range in your dose-response experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of CNI-1493?
A1: Semapimod tetrahydrochloride is soluble in water and DMSO.[4] For cell culture experiments, preparing a concentrated stock solution in sterile water or high-quality, sterile DMSO is recommended. A stock solution in water can be prepared at 1 mg/mL.[4]
Q2: How should I store CNI-1493 powder and stock solutions?
A2: CNI-1493 powder should be stored at -20°C for long-term storage.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q3: What are the primary target cell types for CNI-1493?
A3: CNI-1493 was initially developed as a macrophage-deactivating agent.[1] It has demonstrated significant effects on cells of the monocytic lineage, including macrophages and microglia.[2][3] However, it has also been shown to have effects on other cell types, such as endothelial cells, dendritic cells, and enterocytes.[5]
Q4: What is the mechanism of action of CNI-1493?
A4: CNI-1493 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3] It exerts its effects by inhibiting p38 MAPK and TLR signaling.[2][3] A key molecular target is the TLR chaperone gp96, where CNI-1493 inhibits its ATP-binding and ATPase activities, leading to impaired TLR signaling.[5]
Q5: Are there alternative delivery methods to improve the uptake of CNI-1493 in macrophages?
A5: Yes, for challenging delivery scenarios, advanced formulation strategies can be considered. One published method involves the microencapsulation of CNI-1493 into albumin microspheres, which has been shown to enhance its delivery to and efficacy in macrophages. While more complex, this approach could be explored for in vivo or specific in vitro applications where standard delivery is insufficient.
Data Presentation
Table 1: Physicochemical and In Vitro Activity of CNI-1493 (Semapimod)
| Parameter | Value | Notes |
| Synonyms | Semapimod, CNI-1493 | |
| Form | Tetrahydrochloride salt | |
| Solubility | Soluble in Water (1 mg/mL), DMSO (1 mg/mL)[4] | Sonication may be required to aid dissolution.[4] |
| Storage (Powder) | -20°C (long-term) | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month)[2] | Aliquot to avoid freeze-thaw cycles. |
| IC50 (TLR4 Signaling) | ~0.3 µM[2][3][5] | In rat IEC-6 intestinal epithelioid cells. |
| IC50 (gp96 ATPase activity) | ~0.2-0.4 µM[2][5] | In vitro assay. |
| Effective Concentration | 20-500 nM | For inhibition of pro-inflammatory cytokine release in macrophages.[1][2][3] |
| Cytotoxicity | Significant cytotoxicity observed at ≥ 10 µM | In macrophage cell lines.[6] |
Experimental Protocols
Protocol 1: Preparation of CNI-1493 Working Solution for Cell Culture
Materials:
-
CNI-1493 (Semapimod tetrahydrochloride) powder
-
Sterile, nuclease-free water or high-quality DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Carefully weigh the CNI-1493 powder.
-
To prepare a 1 mM stock solution in water, dissolve the appropriate amount of CNI-1493 (Molecular Weight can vary, check manufacturer's specifications) in sterile water. For example, for a molecular weight of 890.75 g/mol , dissolve 0.89 mg in 1 mL of water.
-
Alternatively, dissolve in DMSO to the same concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[4]
-
-
Sterilization (for water-based stocks):
-
Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube. This step is not typically required for DMSO-based stocks if prepared under sterile conditions.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[2]
-
-
Preparation of Working Solution (Example for 100 nM final concentration in 10 mL media):
-
Thaw one aliquot of the 1 mM stock solution.
-
Warm the complete cell culture medium to 37°C.
-
Add 1 µL of the 1 mM stock solution to the 10 mL of pre-warmed medium. This results in a final concentration of 100 nM with a final DMSO concentration of 0.01% if a DMSO stock was used.
-
Mix immediately by gently inverting the tube or swirling the flask.
-
Use the freshly prepared working solution for your cell culture experiments.
-
Protocol 2: Assessing CNI-1493 Cytotoxicity using MTT Assay
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
96-well cell culture plates
-
CNI-1493 working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of CNI-1493 (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include wells with untreated cells (negative control) and cells treated with vehicle only (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Absorbance Reading:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the CNI-1493 concentration to determine the cytotoxic profile and estimate the LD50.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Semapimod tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
- 5. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. MTT (Assay protocol [protocols.io]
dealing with batch-to-batch variability of CNI103
A Note on Nomenclature: The compound CNI-1493 is also known by its International Nonproprietary Name (INN), Semapimod. This document will use both names interchangeably. While the initial request mentioned "CNI103," our comprehensive search indicates that this may be a typographical error, and the widely researched immunomodulatory compound is CNI-1493. All information herein pertains to CNI-1493 (Semapimod).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with CNI-1493, with a specific focus on managing batch-to-batch variability.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation with CNI-1493, providing potential causes and actionable solutions.
Issue 1: Inconsistent experimental results between different batches of CNI-1493.
| Potential Cause | Troubleshooting/Solution |
| Purity Variations | Different batches may have varying purity levels. Impurities can interfere with the assay or have off-target effects. Request a Certificate of Analysis (CoA) for each batch from the supplier. Perform in-house purity analysis using techniques like HPLC.[1][2][3][4] |
| Presence of Impurities | Impurities from the synthesis process can have biological activity, leading to inconsistent results.[5][6][7] Review the synthesis pathway of CNI-1493 to anticipate potential byproducts.[8][9] If possible, use LC-MS to identify and quantify impurities. |
| Polymorphism | Small molecules can exist in different crystalline forms (polymorphs) with varying solubility and bioavailability. Analyze the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). |
| Solvent Content | Residual solvents from the manufacturing process can affect the compound's stability and activity.[1] Check the CoA for information on residual solvents. If necessary, perform in-house analysis using gas chromatography (GC). |
| Degradation | Improper storage or handling can lead to degradation of the compound. Store CNI-1493 according to the manufacturer's instructions, typically at -20°C for long-term storage.[10] Protect from light and moisture. |
Issue 2: Lower than expected potency or efficacy in cellular assays.
| Potential Cause | Troubleshooting/Solution |
| Incorrect Concentration | Ensure accurate weighing and dilution of the compound. Verify the calibration of balances and pipettes. Perform a dose-response experiment to confirm the optimal concentration for your specific cell type and assay.[11][12] |
| Poor Solubility | CNI-1493 may have limited solubility in aqueous solutions. Prepare stock solutions in an appropriate solvent like DMSO.[11] Ensure the final concentration of the solvent in the assay medium is low (typically <0.1%) and consistent across all experiments. Visually inspect for any precipitation. |
| Cell Health | The health and passage number of your cells can significantly impact their response to treatment. Ensure cells are healthy, viable, and within a consistent passage number range for all experiments. |
| Assay Conditions | The specific conditions of your assay, such as ATP concentration in kinase assays, can influence the apparent potency of an inhibitor.[13][14] Optimize assay parameters like substrate concentration and incubation times. |
| Compound Stability in Media | The compound may not be stable in the cell culture medium over the duration of the experiment. Assess the stability of CNI-1493 in your specific assay buffer or medium over time using HPLC or a similar method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CNI-1493?
A1: CNI-1493 is a potent inhibitor of proinflammatory cytokine production.[15][16] It primarily functions by inhibiting the p38 MAP kinase signaling pathway and Toll-like receptor 4 (TLR4) signaling.[15][16] This leads to a reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[15][16]
Q2: What are the key quality control parameters to check for a new batch of CNI-1493?
A2: For each new batch, it is crucial to review the Certificate of Analysis (CoA) and, if possible, perform in-house verification. Key parameters include:
| Parameter | Analytical Method | Acceptance Criteria (Typical) |
| Identity | ¹H-NMR, LC-MS | Conforms to reference spectrum |
| Purity | HPLC, UPLC | ≥98% |
| Related Substances/Impurities | HPLC, LC-MS | Individual impurity ≤0.1%, Total impurities ≤1.0% |
| Residual Solvents | GC-HS | Within USP <467> limits |
| Water Content | Karl Fischer Titration | ≤1.0% |
Q3: How should I prepare and store CNI-1493 solutions?
A3: For in vitro studies, CNI-1493 is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[11] This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (generally below 0.1%).
Q4: My in vitro and in vivo results with CNI-1493 are not correlating. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common and can be due to several factors. In the context of CNI-1493, consider its pharmacokinetic and pharmacodynamic (PK/PD) properties, such as absorption, distribution, metabolism, and excretion (ADME), which are not accounted for in in vitro models. The complex cellular environment in vivo, including the presence of other cell types and signaling molecules, can also influence the drug's effect.
Experimental Protocols
Protocol 1: Quality Control Analysis of a New Batch of CNI-1493 by HPLC
-
Objective: To verify the purity of a new batch of CNI-1493.
-
Materials: CNI-1493 (new batch and reference standard), HPLC-grade acetonitrile (B52724), HPLC-grade water, trifluoroacetic acid (TFA), HPLC system with a C18 column.
-
Method:
-
Prepare a stock solution of the CNI-1493 reference standard and the new batch in DMSO (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solutions in the mobile phase.
-
Set up the HPLC method with a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Inject the reference standard and the new batch sample.
-
Analyze the resulting chromatograms to determine the retention time and peak area.
-
Calculate the purity of the new batch by comparing its peak area to the total area of all peaks in the chromatogram. The retention time should match that of the reference standard.
-
Protocol 2: In Vitro T-Cell Activation Assay
-
Objective: To assess the immunomodulatory activity of CNI-1493 by measuring its effect on T-cell activation.
-
Materials: Primary human or mouse T-cells, anti-CD3/CD28 antibodies, CNI-1493, DMSO, cell culture medium, flow cytometer, fluorescently labeled antibodies against activation markers (e.g., CD25, CD69).
-
Method:
-
Isolate T-cells using standard methods.
-
Prepare a stock solution of CNI-1493 in DMSO. Create a dilution series in cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic.
-
Plate the T-cells in a 96-well plate.
-
Pre-incubate the cells with different concentrations of CNI-1493 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against CD25 and CD69.
-
Analyze the expression of activation markers by flow cytometry to determine the effect of CNI-1493 on T-cell activation.
-
Visualizations
Caption: Simplified signaling pathway of CNI-1493 action.
References
- 1. Quality control of small molecules - Kymos [kymos.com]
- 2. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. jocpr.com [jocpr.com]
- 5. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semapimod hydrochloride, AXD-455, CNI-1493-药物合成数据库 [drugfuture.com]
- 9. Semapimod - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Calcineurin Inhibition: CNI103 vs. Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two calcineurin inhibitors: the well-established immunosuppressant Cyclosporine A (CsA) and the novel peptidyl inhibitor CNI103. The information presented is supported by experimental data to aid in research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Cyclosporine A (CsA) |
| Mechanism of Action | Blocks the protein-protein interaction between calcineurin and NFAT. | In a complex with cyclophilin, it inhibits the phosphatase activity of calcineurin. |
| Molecular Target | Calcineurin-NFAT binding interface | Calcineurin active site (indirectly) |
| Inhibitory Potency | High affinity (Kd = 16 nM for calcineurin binding). 10- to 100-fold more effective than CsA in preventing inflammatory cytokine production.[1] | Potent inhibitor with IC50 values typically in the nanomolar to low micromolar range for calcineurin phosphatase activity, depending on experimental conditions. |
| Chemical Class | Peptidyl inhibitor | Cyclic peptide |
| Cell Permeability | Engineered for cell penetration. | Cell permeable. |
| Reported Toxicity | Minimal toxicity reported in preclinical studies.[1][2] | Associated with significant side effects, most notably nephrotoxicity. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Cyclosporine A. It is important to note that the primary mechanisms of action differ, making direct comparison of some parameters, such as IC50 for phosphatase activity, complex.
| Parameter | This compound | Cyclosporine A | Reference |
| Binding Affinity (Kd) to Calcineurin | 16 nM | Not typically measured; forms a complex with cyclophilin first. | [1] |
| IC50 (Calcineurin Phosphatase Activity) | Not the primary mechanism; data not available. | ~2 µg/L in culture medium; ~102 µg/L in whole blood. | [3] |
| Functional Inhibition (Cytokine Production) | 1 µM this compound shows greater reduction in TNF-α and IL-6 than 10 µM CsA. | 10- to 100-fold less effective than this compound in preventing inflammatory cytokine production. | [1] |
| Serum Stability (t1/2) | > 24 hours | Variable, subject to metabolism. |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and Cyclosporine A lies in their approach to inhibiting calcineurin signaling.
Cyclosporine A acts indirectly. It first binds to an intracellular protein called cyclophilin. This Cyclosporine A-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity. This prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a crucial step for its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
This compound , on the other hand, is a peptidyl inhibitor designed to directly interfere with the protein-protein interaction between calcineurin and NFAT. By selectively blocking this interaction, this compound prevents the dephosphorylation of NFAT without directly targeting the enzymatic active site of calcineurin. This more targeted approach may account for its higher potency in cellular assays and potentially lower off-target effects.
Signaling Pathway Diagram
References
Unraveling the Specificity of CNI-1493: A Comparative Guide to NFATc3 Modulation
For Immediate Release
A detailed analysis of current scientific literature reveals no direct evidence to support the specificity of the investigational drug CNI-1493 (Semapimod) for the transcription factor NFATc3. This guide provides a comprehensive overview of the known mechanisms of CNI-1493 and contrasts them with established modulators of the NFAT signaling pathway, offering valuable insights for researchers, scientists, and drug development professionals.
While the quest for isoform-specific inhibitors of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is a critical area of research, our review of published data indicates that CNI-1493's anti-inflammatory effects are not mediated through direct interaction with NFATc3. Instead, its mechanism of action is attributed to the inhibition of several key pro-inflammatory signaling pathways.
The Known Mechanism of Action of CNI-1493 (Semapimod)
CNI-1493, also known as Semapimod (B1236278), is a synthetic guanylhydrazone compound that has been investigated for its potent anti-inflammatory properties.[1] Its primary mechanism involves the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] This is achieved through the modulation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, as well as Toll-like receptor 4 (TLR4) signaling.[2][3][4] A specific molecular target of Semapimod has been identified as the endoplasmic reticulum-localized chaperone gp96, which is crucial for the biogenesis of Toll-like receptors.[5][6]
The signaling pathway of CNI-1493 can be visualized as follows:
The NFAT Signaling Pathway: A Primer
The Nuclear Factor of Activated T-cells (NFAT) family consists of five isoforms (NFATc1, NFATc2, NFATc3, NFATc4, and NFAT5), which are key regulators of the immune response and also play roles in the development and function of various other tissues.[7][8] The activation of NFATc1-c4 is dependent on calcium signaling. An increase in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT proteins, leading to their translocation from the cytoplasm to the nucleus.[9][10] In the nucleus, NFAT proteins cooperate with other transcription factors to regulate gene expression.[11]
The general activation pathway of NFAT is depicted below:
References
- 1. Semapimod - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform-Selective NFAT Inhibitor: Potential Usefulness and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NFAT signaling in neural development and axon growth - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of CNI-1493's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of CNI-1493 (Semapimod), a synthetic guanylhydrazone with potent anti-inflammatory and neuroprotective properties. We present a summary of key experimental data from preclinical studies in various disease models, comparing its performance against relevant alternatives and controls. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a comprehensive understanding of CNI-1493's in vivo efficacy.
CNI-1493 in Alzheimer's Disease
CNI-1493 has demonstrated significant therapeutic potential in the TgCRND8 mouse model of Alzheimer's disease. Its effects are attributed to a dual mechanism of action: inhibition of neuroinflammation and direct interaction with and attenuation of amyloid-β (Aβ) plaque formation. A key comparative study utilized C1213, a structural analogue of CNI-1493 that lacks anti-inflammatory properties, to dissect these two mechanisms.
Comparative Efficacy in TgCRND8 Mice
| Therapeutic Agent | Key Outcome | Quantitative Result | Control/Alternative |
| CNI-1493 | Reduction in Amyloid Plaque Area (Cortex) | 70% reduction [1][2] | Vehicle-treated mice |
| CNI-1493 | Reduction in Amyloid Plaque Area (Hippocampus) | 87% reduction [1][2] | Vehicle-treated mice |
| C1213 | Reduction in Aβ Plaque Burden and Cognitive Deficits | Similar to CNI-1493[3] | Vehicle-treated mice |
| Vehicle | Cognitive Performance (Morris Water Maze) | Impaired spatial learning and memory[4] | Non-transgenic littermates |
Experimental Protocol: Morris Water Maze Test
The Morris water maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
Apparatus: A circular pool (typically 1.5 meters in diameter) is filled with opaque water (rendered opaque with non-toxic white paint or milk powder). A small escape platform is submerged just below the water's surface in a fixed location. Visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase: Mice are subjected to a series of training trials over several days. In each trial, the mouse is placed into the pool from one of several predetermined starting locations and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Signaling Pathway: CNI-1493 in Neuroinflammation
CNI-1493 exerts its anti-inflammatory effects primarily through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6.
References
- 1. Elevated Systemic IL-6 Levels in Patients with Aneurysmal Subarachnoid Hemorrhage Is an Unspecific Marker for Post-SAH Complications [mdpi.com]
- 2. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GL261 luciferase-expressing cells elicit an anti-tumor immune response: an evaluation of murine glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Calcineurin Inhibitor Specificity: A Focus on Cyclosporin A and Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the isoform-specific inhibition of calcineurin, a key enzyme in various cellular signaling pathways. The initial topic of inquiry, CNI103 (also known as CNI-1493 or Semapimod), has been identified through a comprehensive literature review as an inhibitor of pro-inflammatory cytokine production, p38 MAPK, and TLR4 signaling, rather than a direct calcineurin inhibitor.[1][2][3][4][5][6] Therefore, a comparison of its cross-reactivity with calcineurin isoforms is not applicable.
Instead, this guide will focus on two widely studied and clinically significant calcineurin inhibitors: Cyclosporin (B1163) A (CsA) and Tacrolimus (FK506). We will delve into their mechanisms of action, their interactions with different calcineurin isoforms, and provide detailed experimental protocols for assessing their isoform selectivity.
Calcineurin and Its Isoforms
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation and other physiological processes.[7][8][9] It is a heterodimer composed of a catalytic subunit, calcineurin A, and a regulatory subunit, calcineurin B. In humans, there are three genes encoding the catalytic subunit, giving rise to three main isoforms: calcineurin Aα (CnAα), calcineurin Aβ (CnAβ), and calcineurin Aγ.[7] While CnAα and CnAβ are ubiquitously expressed, their relative levels vary across different tissues, suggesting distinct physiological roles.[10][11] This isoform diversity presents an opportunity for the development of more selective calcineurin inhibitors with improved therapeutic profiles.
Comparative Analysis of Calcineurin Inhibitors: Cyclosporin A vs. Tacrolimus
Both Cyclosporin A and Tacrolimus exert their immunosuppressive effects by inhibiting calcineurin, but they do so by first binding to distinct intracellular proteins called immunophilins.[9][11] CsA binds to cyclophilin, while Tacrolimus binds to FK506-binding protein (FKBP).[12][13][14] The resulting drug-immunophilin complexes then bind to and inhibit calcineurin.
While both drugs are generally considered non-isoform-selective, some studies suggest subtle differences in their interactions with calcineurin isoforms. For instance, at low concentrations of the FKBP12/FK506 complex, the calcineurin Aα isoform has been reported to be more sensitive to inhibition than the Aβ isoform.[15] However, direct comparative studies providing IC50 values for purified calcineurin isoforms are limited. The available data on the inhibitory concentrations of CsA and Tacrolimus are often derived from cell-based assays, which can be influenced by various cellular factors.
Quantitative Data on Calcineurin Inhibition
The following table summarizes available data on the half-maximal inhibitory concentrations (IC50) of Cyclosporin A and Tacrolimus. It is important to note that these values were determined in different experimental systems and are not a direct comparison of isoform selectivity.
| Inhibitor | Target | System | IC50 | Reference |
| Cyclosporin A | Calcineurin | Murine Peripheral Blood Lymphocytes | 7.5 ng/mL | [2] |
| Cyclosporin A | Calcineurin | Murine Spleen Cells | 24.4 ng/mL | [2] |
| Cyclosporin A | PP2B (Calcineurin) | Rat Pancreatic Acinar Cells | 65 nM | [16] |
| Tacrolimus | Calcineurin | Human Peripheral Blood Mononuclear Cells | 43.9 pg/million cells | [13] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the central role of calcineurin in T-cell activation and the mechanism of inhibition by Cyclosporin A and Tacrolimus.
Caption: Calcineurin signaling pathway and points of inhibition.
Experimental Protocols
To determine the isoform selectivity of calcineurin inhibitors, a robust in vitro phosphatase activity assay is required. The following is a generalized protocol that can be adapted for this purpose.
Calcineurin Phosphatase Activity Assay (Colorimetric)
Objective: To determine the IC50 of an inhibitor for different purified calcineurin isoforms.
Materials:
-
Purified recombinant human calcineurin Aα/B and Aβ/B isoforms
-
RII phosphopeptide substrate
-
Calcineurin Assay Buffer
-
Calmodulin
-
Test inhibitor (e.g., Cyclosporin A, Tacrolimus)
-
Malachite Green-based phosphate (B84403) detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare the complete assay buffer containing calmodulin.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer and the serially diluted inhibitor.
-
Enzyme Addition: Add the purified calcineurin isoform (either Aα/B or Aβ/B) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the RII phosphopeptide substrate to each well to start the phosphatase reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Termination and Detection: Stop the reaction by adding the Malachite Green-based reagent. This reagent will react with the free phosphate released by the calcineurin activity, producing a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow
The following diagram outlines the workflow for assessing the isoform selectivity of a potential calcineurin inhibitor.
Caption: Workflow for assessing calcineurin inhibitor isoform selectivity.
Conclusion
While this compound (Semapimod) does not function as a calcineurin inhibitor, the established immunosuppressants Cyclosporin A and Tacrolimus remain critical tools in both clinical practice and research. Understanding their potential for differential interactions with calcineurin isoforms is crucial for the development of next-generation inhibitors with improved efficacy and reduced side effects. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the isoform selectivity of novel and existing calcineurin inhibitors, thereby contributing to the advancement of more targeted immunomodulatory therapies.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. US8546095B2 - Methods for determination of calcineurin activity and uses in predicting therapeutic outcomes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-Cell Receptor-Stimulated Calcineurin Activity Is Inhibited in Isolated T Cells from Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Calcineurin inhibitors and immunosuppression - a tale of two isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Intracellular Tacrolimus Exposure on Calcineurin Inhibition in Immediate- and Extended-Release Tacrolimus Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclosporin A inhibits Ca2+/calmodulin-dependent protein phosphatase and secretion in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CNI-1493 and VIVIT Peptides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two prominent anti-inflammatory agents: CNI-1493 (Semapimod) and the VIVIT peptide. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their mechanisms of action, performance in preclinical models, and the experimental protocols used for their evaluation.
Executive Summary
CNI-1493 and the VIVIT peptide are both potent inhibitors of inflammatory signaling pathways, yet they operate through distinct molecular mechanisms. CNI-1493 is a synthetic guanylhydrazone that targets the p38 MAPK signaling cascade and the TLR chaperone gp96, thereby inhibiting the production of a broad range of pro-inflammatory cytokines. In contrast, the VIVIT peptide is a selective inhibitor of the calcineurin-NFAT interaction, a critical step in the activation of T-cells and the transcription of cytokine genes. This guide will delve into the specifics of their actions, present available quantitative data, and provide detailed experimental methodologies to aid researchers in their study of these compounds.
Mechanism of Action
CNI-1493 (Semapimod)
CNI-1493, also known as Semapimod, is a multi-target anti-inflammatory agent. Its primary mechanism involves the inhibition of macrophage activation and the suppression of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6.[1][2] This is achieved through interference with the p38 MAPK signaling pathway and its upstream activators.[1] Furthermore, CNI-1493 has been shown to target the endoplasmic reticulum chaperone protein gp96, which is crucial for the proper functioning of Toll-like receptors (TLRs), thereby desensitizing cells to TLR ligands.[2] Another key aspect of its mechanism is the stimulation of the vagus nerve, which activates the cholinergic anti-inflammatory pathway, leading to a systemic reduction in inflammation.[3][4]
VIVIT Peptide
The VIVIT peptide is a highly selective inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[5][6] It functions by binding to the phosphatase calcineurin at the docking site for NFAT, thereby preventing the dephosphorylation of NFAT.[5][6] As NFAT dephosphorylation is a prerequisite for its nuclear translocation and subsequent activation of target gene transcription, the VIVIT peptide effectively blocks the expression of NFAT-dependent genes, including those encoding various cytokines.[6] Notably, VIVIT achieves this without affecting the catalytic phosphatase activity of calcineurin towards other substrates, highlighting its specificity.[6] For cellular and in vivo applications, VIVIT is often conjugated to cell-penetrating peptides (CPPs) like poly-arginine (e.g., 11R-VIVIT).[7][8]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by CNI-1493 and the VIVIT peptide.
Quantitative Data Presentation
The following tables summarize the available quantitative data for CNI-1493 and the VIVIT peptide from various preclinical studies. Due to the lack of head-to-head comparative studies, the data for each compound is presented separately.
Table 1: In Vitro Efficacy of CNI-1493
| Assay | Cell Type | Stimulus | Measured Effect | IC50 / Effective Concentration | Reference |
| TLR4 Signaling Inhibition | Rat Intestinal Epithelial Cells (IEC-6) | LPS | Inhibition of p38 MAPK activation | ~0.3 µM | [2] |
| gp96 ATPase Activity | Purified gp96 | ATP | Inhibition of ATPase activity | ~0.2-0.4 µM | [2] |
| Cytokine Production | LPS-stimulated murine macrophages | LPS | Inhibition of TNF-α, IL-1β, and IL-6 | ~20–50 nM | [1] |
| Nitric Oxide Production | LPS-stimulated murine macrophages | LPS | >80% reduction | 1 µM | [1] |
Table 2: In Vitro Efficacy of VIVIT Peptide
| Assay | Cell Type | Stimulus | Measured Effect | Effective Concentration | Reference |
| NFAT-dependent Gene Expression | Human Jurkat T-cells | PMA/Ionomycin | Inhibition of NFAT-luciferase reporter | Not specified | [9] |
| NFATc1 Nuclear Translocation | Murine Macrophages (RAW 264.7) | Ionomycin | Blockade of nuclear import | Not specified | [9] |
| Cytokine (IL-12 p40) Production | Murine Bone Marrow-Derived Macrophages | LPS + IFN-γ | Significant inhibition | 10-20 µM (11R-VIVIT) | [7] |
| T-cell Activation | Human CD4+ T-cells | Anti-CD3/CD28 | Suppression of IL-2 production | Not specified (Sim-2-VIVIT) | [10] |
Table 3: In Vivo Efficacy of CNI-1493
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Rat | Collagen-Induced Arthritis | Prophylactic and therapeutic i.p. injections (up to 5 mg/kg/day) | Significantly prevented/delayed onset and suppressed severity of arthritis. | [11] |
| Rat | Post-hemorrhagic Vasospasm | Local injection (200 µg in 8 µL) | Complete reversal of vasospasm. | [12] |
| Mouse | Lethal Endotoxemia | Intravenous administration (1–5 mg/kg) | Significantly improved survival rates and reduced serum TNF-α. | [1] |
| Mouse | Alzheimer's Disease (CRND8 model) | Not specified | Attenuated inflammation and reduced amyloid plaque burden. | [1] |
Table 4: In Vivo Efficacy of VIVIT Peptide
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Mouse | Experimental Colitis (IL-10-/-) | Systemic administration of 11R-VIVIT (0.5-1 mg/kg) | Significant improvement in colitis scores and reduced colonic cytokine secretion. | [7] |
| Mouse | Autoimmune Encephalomyelitis | Intraperitoneal dNP2-VIVIT (100 µg every other day) | Ameliorated disease severity and demyelination; reduced CNS invasion of CD4+ T-cells. | [8] |
| Rat | Osteoporotic Fracture Healing | Daily local injection of 11R-VIVIT | Promoted bone formation and fracture healing. | [13] |
| Mouse | Allergic Airway Inflammation | Intranasal administration of Sim-2-VIVIT | Alleviated peribronchial and perivascular infiltration of inflammatory cells. | [10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of CNI-1493 and VIVIT peptides.
Western Blot for p38 MAPK Phosphorylation
This protocol is used to assess the inhibitory effect of CNI-1493 on the activation of p38 MAPK.
Objective: To quantify the levels of phosphorylated p38 MAPK (p-p38) relative to total p38 MAPK in cell lysates following treatment with CNI-1493 and an inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or macrophage cell lines) and allow them to adhere. Pre-incubate the cells with varying concentrations of CNI-1493 or vehicle control for a specified time (e.g., 1 hour). Stimulate the cells with a p38 MAPK activator (e.g., LPS or Anisomycin) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody against total p38 MAPK.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of p-p38 to total p38 is calculated to determine the extent of inhibition.
NFAT Luciferase Reporter Assay
This assay is employed to measure the inhibitory effect of the VIVIT peptide on NFAT transcriptional activity.
Objective: To quantify the activity of a luciferase reporter gene under the control of NFAT response elements (NFAT-RE) in cells treated with the VIVIT peptide.
Methodology:
-
Cell Line: Use a cell line (e.g., Jurkat T-cells or HEK293) stably or transiently transfected with a luciferase reporter construct containing multiple copies of an NFAT-RE upstream of a minimal promoter.
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Treat the cells with different concentrations of the VIVIT peptide (or a cell-permeable version) or a vehicle control.
-
Stimulation: After a pre-incubation period, stimulate the cells with agents that induce NFAT activation, such as a combination of a phorbol (B1677699) ester (PMA) and a calcium ionophore (e.g., ionomycin).
-
Cell Lysis: After the stimulation period (typically several hours), lyse the cells using a specific lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement: Add a luciferase substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.
-
Luminometry: Measure the light output (luminescence) using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of NFAT. The percentage of inhibition by the VIVIT peptide is calculated relative to the stimulated control.
gp96 ATPase Activity Assay
This assay is used to determine the inhibitory effect of CNI-1493 on the ATPase activity of the gp96 chaperone protein.
Objective: To measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by purified gp96 in the presence of CNI-1493.
Methodology:
-
Reaction Setup: In a microplate, combine purified gp96 protein with an assay buffer containing ATP and MgCl2. Add varying concentrations of CNI-1493 or a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the enzymatic reaction to proceed.
-
Phosphate Detection: Stop the reaction and detect the amount of released inorganic phosphate using a colorimetric method, such as a malachite green-based assay. In this assay, a reagent containing malachite green and molybdate (B1676688) forms a colored complex with free phosphate.
-
Absorbance Measurement: Read the absorbance of the colored product at a specific wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi released in the enzymatic reactions.
-
Data Analysis: Calculate the ATPase activity and the percentage of inhibition by CNI-1493 at different concentrations to determine the IC50 value.
Comparative Discussion
CNI-1493 and the VIVIT peptide represent two distinct strategies for modulating the inflammatory response. CNI-1493 acts upstream in the inflammatory cascade, targeting key signaling hubs like p38 MAPK and the TLR pathway, giving it a broad spectrum of anti-inflammatory activity. Its ability to also engage the cholinergic anti-inflammatory pathway provides a systemic modulatory effect. This broad activity is beneficial in complex inflammatory conditions but may also carry a higher risk of off-target effects.
In contrast, the VIVIT peptide offers a highly specific approach by targeting the discrete protein-protein interaction between calcineurin and NFAT. This specificity is advantageous for dissecting the role of the NFAT pathway in various cellular processes and may lead to a more favorable safety profile by avoiding the broad inhibition of a kinase like p38 MAPK, which is involved in numerous cellular functions. However, the VIVIT peptide's efficacy is limited to inflammatory processes that are predominantly driven by NFAT signaling. Furthermore, as a peptide, its delivery into cells and its in vivo stability can be challenging, often requiring conjugation to cell-penetrating peptides.
The choice between CNI-1493 and the VIVIT peptide will ultimately depend on the specific research question and the inflammatory model being investigated. For studies requiring broad-spectrum anti-inflammatory effects or investigating the role of macrophage activation and TLR signaling, CNI-1493 is a valuable tool. For research focused on T-cell activation and the specific role of the calcineurin-NFAT axis in inflammation, the VIVIT peptide provides a more targeted and precise inhibitory approach.
Conclusion
Both CNI-1493 and the VIVIT peptide are powerful research tools for the study and potential treatment of inflammatory diseases. Their distinct mechanisms of action offer complementary approaches to dissecting the complex signaling networks that drive inflammation. This guide provides a foundational understanding of their comparative properties, supported by available experimental data and detailed methodologies, to empower researchers in their pursuit of novel anti-inflammatory therapeutics.
References
- 1. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 5. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-alpha) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]
CNI-103: A Targeted Approach to Immunosuppression with Potential Advantages Over Traditional Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive therapies, the quest for agents with improved efficacy and safety profiles is perpetual. CNI-103, a novel peptide-based inhibitor of the calcineurin/NFAT interaction, represents a promising development in this field. This guide provides a detailed comparison of CNI-103 with traditional immunosuppressants, focusing on their mechanisms of action, preclinical efficacy in a model of acute inflammation, and potential safety advantages.
Executive Summary
Traditional immunosuppressants, particularly calcinein inhibitors (CNIs) like cyclosporine and tacrolimus (B1663567), are mainstays in preventing organ transplant rejection and managing autoimmune diseases. However, their use is often limited by significant side effects, including nephrotoxicity and neurotoxicity. CNI-103, by specifically targeting the protein-protein interaction between calcineurin and the Nuclear Factor of Activated T-cells (NFAT), offers a more targeted mechanism of action that may translate to a better safety profile. Preclinical data suggests that CNI-103 is a potent anti-inflammatory agent, demonstrating efficacy in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. This guide will delve into the experimental data supporting these claims and provide a framework for understanding the potential advantages of this next-generation immunosuppressant.
Mechanism of Action: A Tale of Two Inhibition Strategies
The immunosuppressive effects of both CNI-103 and traditional CNIs converge on the calcineurin-NFAT signaling pathway, a critical cascade for the activation of T-lymphocytes and the subsequent inflammatory response. However, their modes of inhibition differ significantly.
Traditional Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus): These small molecule drugs form a complex with intracellular proteins (cyclophilin for cyclosporine and FKBP12 for tacrolimus). This drug-protein complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2] This broad inhibition of calcineurin's enzymatic activity can lead to off-target effects and contributes to their known toxicities.[3][4]
CNI-103: This cell-permeable peptide is designed to directly interfere with the binding of NFAT to calcineurin, a crucial step for NFAT activation.[5] By blocking this specific protein-protein interaction, CNI-103 is hypothesized to achieve a more targeted immunosuppressive effect with potentially fewer off-target interactions compared to the enzymatic inhibition by traditional CNIs.
Preclinical Efficacy: A Comparative Look at an Acute Inflammation Model
Direct head-to-head clinical trials comparing CNI-103 and traditional immunosuppressants are not yet available. However, preclinical studies in a mouse model of LPS-induced acute lung injury (ALI) provide a basis for an indirect comparison of their anti-inflammatory efficacy.
Experimental Protocols
CNI-103 in LPS-Induced ALI:
-
Animal Model: Wild-type mice.
-
Induction of Injury: Intranasal or intraperitoneal administration of Lipopolysaccharide (LPS).
-
Intervention: Pre-treatment with CNI-103 administered either intranasally (0.3, 1, and 3 mg/kg) or intravenously (5 mg/kg).
-
Outcome Measures: Levels of pro-inflammatory cytokines (TNF-α, IL-6) and protein in bronchoalveolar lavage fluid (BALF) were measured at various time points post-LPS challenge.[5]
Cyclosporine in LPS-Induced ALI:
-
Animal Model: C57BL/6 mice.
-
Induction of Injury: Intraperitoneal administration of LPS (10 mg/kg).
-
Intervention: Intraperitoneal injection of Cyclosporine A (CsA) at low (2.5 mg/kg) and high (25 mg/kg) doses, 15 minutes after LPS injection.
-
Outcome Measures: Lung histopathological changes, myeloperoxidase (MPO) activity, lung wet-to-dry weight ratio, and levels of inflammatory mediators (TNF-α, IL-6) in BALF were assessed 6 hours post-LPS challenge.[6]
Quantitative Data Summary
The following tables summarize the key findings from the respective preclinical studies. It is important to note that these are from separate studies and direct statistical comparisons cannot be made.
Table 1: Efficacy of CNI-103 in Attenuating Inflammatory Markers in LPS-Induced ALI
| Treatment Group | Dose | Route | Time Point | TNF-α Reduction in BALF | IL-6 Reduction in BALF | Protein Reduction in BALF |
| CNI-103 | 3 mg/kg | Intranasal | 6h | Dose-dependent decrease | Dose-dependent decrease | Yes |
| CNI-103 | 5 mg/kg | IV | 16h | Yes | Not Reported | Yes |
Source: Data synthesized from Pei, D. 259th Am Chem Soc (ACS) Natl Meet 2020.[5]
Table 2: Efficacy of Cyclosporine A in Attenuating Inflammatory Markers in LPS-Induced ALI
| Treatment Group | Dose | Route | Time Point | TNF-α Reduction in BALF | IL-6 Reduction in BALF | Lung Injury Score Reduction |
| Cyclosporine A | 2.5 mg/kg | IP | 6h | Yes (Dose-dependent) | Yes (Dose-dependent) | Yes (Dose-dependent) |
| Cyclosporine A | 25 mg/kg | IP | 6h | Yes (Dose-dependent) | Yes (Dose-dependent) | Yes (Dose-dependent) |
Source: Data synthesized from Medical Science Monitor, 2018.[6]
These data suggest that both CNI-103 and Cyclosporine A are effective in reducing key inflammatory markers in a model of acute lung injury. CNI-103 demonstrated efficacy at both intranasal and intravenous routes of administration.
The Advantage of Specificity: A Discussion on Potential Side Effects
A significant potential advantage of CNI-103 over traditional immunosuppressants lies in its anticipated safety profile. The broad enzymatic inhibition of calcineurin by cyclosporine and tacrolimus is linked to a range of adverse effects.
Table 3: Comparison of Known and Potential Side Effect Profiles
| Side Effect | Traditional Calcineurin Inhibitors (Cyclosporine, Tacrolimus) | CNI-103 (Anticipated) |
| Nephrotoxicity | Well-documented; can be acute and chronic, leading to renal dysfunction.[3][7] | Potentially lower risk due to more specific mechanism of action and peptide nature. |
| Neurotoxicity | Common, with symptoms ranging from tremors and headaches to severe encephalopathy.[5][8] | Potentially lower risk due to targeted action and different pharmacokinetic properties. |
| Metabolic Disturbances | Increased risk of diabetes and hyperlipidemia.[3] | Unknown, but potentially lower due to reduced off-target effects. |
| Off-Target Effects | Inhibition of calcineurin in non-immune cells contributes to toxicity.[3] | Designed to be highly specific for the calcineurin-NFAT interaction, potentially minimizing off-target binding. |
The peptide nature of CNI-103 may also offer advantages in terms of biodegradability and a lower likelihood of drug-drug interactions compared to small molecule drugs that are metabolized by the cytochrome P450 system.[9][10] However, as a peptide, its oral bioavailability is likely to be a challenge, as suggested by the preclinical administration routes.
Conclusion and Future Directions
CNI-103 presents a promising, more targeted approach to immunosuppression by specifically inhibiting the calcineurin-NFAT interaction. Preclinical data in a model of acute inflammation suggests potent anti-inflammatory activity. The key theoretical advantage of CNI-103 lies in its potential to mitigate the significant nephrotoxic and neurotoxic side effects associated with traditional calcineurin inhibitors.
Further research, including direct comparative preclinical studies and robust clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of CNI-103. Should its theoretical advantages be borne out in clinical settings, CNI-103 could represent a significant advancement in the management of a wide range of inflammatory and autoimmune conditions. Professionals in drug development and clinical research should monitor the progress of this and other peptide-based immunosuppressants as they move through the development pipeline.
References
- 1. Tacrolimus (FK506)-Associated Renal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neurotoxicity of calcineurin inhibitors: impact and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Cyclosporine-A via Suppression of Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 8. Neurotoxicity of Calcineurin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of CNI-1493 vs. FK506: A Head-to-Head Comparison
An Essential Guide for Researchers in Immunology and Drug Development
This guide provides a detailed in vitro comparison of two potent immunomodulatory agents: CNI-1493 and FK506 (Tacrolimus). While both compounds exhibit significant immunosuppressive properties, they operate through distinct cellular targets and mechanisms of action. This document summarizes key experimental data on their respective effects on immune cell function, details common experimental protocols, and visualizes their signaling pathways to aid researchers in selecting the appropriate tool for their in vitro studies.
Disclaimer: The quantitative data presented in this guide are compiled from various independent studies. Due to differences in experimental conditions (e.g., cell types, stimuli, assay methods), values should be considered representative and not as results from a direct, single head-to-head comparative study.
Data Presentation: CNI-1493 vs. FK506
The following tables summarize the core differences in the in vitro activity of CNI-1493 and FK506 based on available literature.
Table 1: Comparison of Primary Targets, Mechanism, and Effect on T-Cell Proliferation
| Feature | CNI-1493 | FK506 (Tacrolimus) |
| Primary Cellular Target | Macrophages | T-Lymphocytes |
| Primary Mechanism of Action | Inhibits phosphorylation of p38 MAP kinase, leading to suppression of TNF-α mRNA translation.[1][2] | Binds to FKBP12; the resulting complex inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.[3][4][5] |
| Effect on T-Cell Proliferation | Minimal to no effect. Concentrations significantly higher than 30 nM showed no impact on anti-CD3-induced T-cell proliferation. | Potent inhibitor. IC50 values range from approximately 0.21 nM in Mixed Lymphocyte Reactions (MLR) to 8.6 nM for PHA-stimulated proliferation.[6] |
Table 2: Comparative Effects on In Vitro Cytokine Production
| Cytokine | CNI-1493 | FK506 (Tacrolimus) |
| Tumor Necrosis Factor-alpha (TNF-α) | Potent inhibitor in macrophages. Suppresses translation of TNF-α mRNA.[1][2][7] | Potent inhibitor in T-cells and monocytes (when activated via T-cells).[1] IC50 values for inhibition are generally below 1 ng/mL.[1][2] |
| Interleukin-1β (IL-1β) | Reduces the incidence of IL-1β expressing macrophages.[1] | Potent inhibitor in monocytes (when activated via T-cells), with effective concentrations below 1 ng/mL.[1] |
| Interleukin-2 (IL-2) | Not a primary target; does not significantly inhibit production by T-cells.[1] | Potent inhibitor in T-cells. Blocks IL-2 gene transcription.[3][4][8] IC50 for inhibition is approximately 0.6-1.0 ng/mL.[2] |
| Interferon-gamma (IFN-γ) | Does not block IFN-γ production by lymphocytes.[1] | Potent inhibitor in T-cells. IC50 for inhibition is approximately 0.6-1.0 ng/mL.[2] |
| Interleukin-6 (IL-6) | Reduces IL-6 levels in vivo, suggesting an inhibitory effect on its production. | Not a primary target, but T-cell dependent production can be affected. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vitro findings. Below are representative protocols for assessing the effects of immunosuppressive agents.
Protocol 1: T-Cell Proliferation Assay using CFSE
This assay quantifies the proliferation of T-cells by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. For more specific studies, CD4+ or CD8+ T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Resuspend the isolated T-cells at a concentration of 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining reaction by adding five volumes of ice-cold culture medium.
-
Cell Culture and Stimulation: Wash the cells and resuspend them in complete RPMI-1640 medium. Plate the cells in a 96-well plate. Add varying concentrations of CNI-1493 or FK506.
-
Activation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies, Phytohaemagglutinin (PHA), or in a Mixed Lymphocyte Reaction (MLR).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The progressive halving of CFSE fluorescence intensity in daughter cells is used to quantify the number of cell divisions.
Protocol 2: Cytokine Production Analysis by ELISA
This protocol measures the concentration of secreted cytokines in the cell culture supernatant.
-
Cell Culture and Treatment: Isolate and culture the target cells (e.g., PBMCs for FK506, or purified macrophages for CNI-1493) in a 24-well plate.
-
Stimulation: Pre-incubate the cells with various concentrations of CNI-1493 or FK506 for 1-2 hours. Stimulate the cells with an appropriate agent (e.g., Lipopolysaccharide (LPS) for macrophages, anti-CD3/CD28 for T-cells).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of specific cytokines (e.g., TNF-α, IL-2) in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the cytokine concentrations in the samples based on their absorbance values relative to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Suppression of Macrophage Activation with CNI-1493 Increases Survival in Infant Rats with Systemic Haemophilus influenzae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-α) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of macrophage-derived proinflammatory cytokine synthesis with a tetravalent guanylhydrazone CNI-1493 accelerates early islet graft function posttransplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor suppression by small molecule inhibitors of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-alpha) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
CNI-1493: A Comparative Analysis of its Anti-Inflammatory Mechanism of Action in Key Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CNI-1493's performance with other anti-inflammatory alternatives, supported by experimental data. We delve into its mechanism of action in various cell lines, offering detailed experimental protocols and visual representations of the signaling pathways involved.
Performance Comparison of Anti-Inflammatory Agents
While direct head-to-head comparative studies with extensive quantitative data for CNI-1493 against a wide range of anti-inflammatory agents in multiple cell lines are limited in publicly available literature, we can synthesize existing data to draw meaningful comparisons. The following tables summarize the inhibitory effects of CNI-1493 and other common anti-inflammatory drugs on key inflammatory mediators.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production in RAW 264.7 Macrophages
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| CNI-1493 | 10 µM | Significant | Significant | [1] |
| Dexamethasone | 1 µM | Significant | Significant | [2] |
| Indomethacin (B1671933) | 10 µM | Moderate | Moderate | [3] |
| Cannabidiol (CBD) | 10 µM | Significant | Significant | [2] |
Table 2: Inhibition of MAP Kinase Phosphorylation in BV-2 Microglial Cells
| Compound | Concentration | p38 Inhibition | JNK Inhibition | ERK Inhibition | Reference |
| CNI-1493 | 10 µM | Yes | Yes | Yes | [1] |
| C1213 (inactive analog) | up to 20 µM | No | No | No | [1] |
Mechanism of Action: Signaling Pathways
CNI-1493 exerts its anti-inflammatory effects through multiple signaling pathways. The primary mechanisms involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) cascade and the activation of the cholinergic anti-inflammatory pathway.
MAPK Signaling Pathway Inhibition
CNI-1493 has been shown to inhibit the phosphorylation of key kinases in the MAPK signaling pathway, namely p38, JNK, and ERK.[1] This inhibition prevents the downstream activation of transcription factors responsible for the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for CNI-1493 (Semapimod)
Disclaimer: CNI-1493 (also known as Semapimod) is a synthetic guanylhydrazone compound intended for research use only[1]. As a specific Safety Data Sheet (SDS) with official disposal instructions is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the manufacturer-supplied SDS for specific guidance before handling or disposing of this compound.
The proper management of chemical waste is critical for ensuring laboratory safety and environmental protection. All laboratory personnel must be trained on proper waste handling and disposal procedures[2]. Under no circumstances should hazardous chemical waste be disposed of via evaporation, sewer, or in the regular trash[3].
Step 1: Waste Characterization and Identification
Before disposal, all chemical waste must be properly identified and characterized. A laboratory chemical is considered waste when it is no longer intended for use or reuse[4]. For CNI-1493, this includes expired or surplus chemicals, solutions from experiments, contaminated labware, and materials from spill clean-ups[3].
Researchers should refer to the product's SDS to identify key hazard information. This data is crucial for proper segregation and labeling.
Table 1: Key Data for Chemical Waste Profile of CNI-1493
| Parameter / Data Point | Description | Location in SDS (Typical Section) |
| Physical State | Solid (powder), Liquid (in solution) | 9: Physical and Chemical Properties |
| Chemical Name | Semapimod; CNI-1493; N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide | 1: Identification / 3: Composition |
| CAS Number | 164301-51-3 (for Tetrahydrochloride) | 1: Identification / 3: Composition |
| Known Hazards | Acute toxicity, specific organ toxicity, etc. (Note: CNI-1493 is a potent cytokine inhibitor)[1][5][6][7] | 2: Hazard(s) Identification |
| Personal Protective Equipment (PPE) | Required gloves, eye protection, lab coat | 8: Exposure Controls/Personal Protection |
| Incompatibilities | Chemicals that may react violently or produce hazardous gas when mixed (e.g., strong oxidizing agents) | 7: Handling and Storage / 10: Stability and Reactivity |
| pH of Aqueous Solution | Determines if the waste is corrosive | 9: Physical and Chemical Properties |
Step 2: Waste Segregation and Container Management
Proper segregation of chemical waste is mandatory to prevent dangerous reactions[8].
-
Designate a Waste Accumulation Area: Establish a specific, isolated area within the laboratory for storing hazardous waste containers[2].
-
Use Compatible Containers: Collect CNI-1493 waste in a sturdy, leak-proof container that is chemically compatible with the compound and any solvents used. The container must be in good condition with a secure, screw-top cap[4][8].
-
Segregate Incompatibles: Do not mix CNI-1493 waste with other incompatible waste streams. For example, keep organic solvent waste separate from acidic waste, and oxidizing agents separate from organic compounds[8][9].
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste[3][4].
-
Utilize Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a bin or tray, to contain potential leaks or spills[3][4].
Step 3: Labeling and Documentation
Accurate labeling is a critical compliance and safety requirement.
-
As soon as waste accumulation begins, affix a "Hazardous Waste" label provided by your institution's EHS department to the container[2][4].
-
Clearly list all chemical constituents by their full name—do not use abbreviations or chemical formulas[4]. Include the percentage or concentration of each component.
-
Record the date when waste was first added to the container.
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Glassware, pipette tips, and other disposable items contaminated with CNI-1493 should be collected in a dedicated, puncture-proof container labeled as hazardous waste[4][9].
-
Empty Containers: A container that held CNI-1493 must be triple-rinsed with an appropriate solvent (e.g., water, if soluble)[2][4]. The first rinsate must be collected and disposed of as hazardous chemical waste[3]. After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled according to institutional policy[2][3][4].
Step 5: Arranging for Waste Pickup
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., six months), contact your EHS department to schedule a waste pickup[3][9]. Do not overfill containers; leave at least one inch of headspace to allow for expansion[8].
Procedural Workflow for CNI-1493 Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of CNI-1493 waste.
Caption: Logical workflow for the safe handling and disposal of CNI-1493 chemical waste.
References
- 1. medkoo.com [medkoo.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Semapimod. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling CNI-1493
FOR RESEARCH USE ONLY. Not for human or veterinary use. [1]
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of CNI-1493, also known as Semapimod. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling CNI-1493. The specific level of protection should be determined by a site-specific risk assessment.
| PPE Category | Minimum Recommended Protection |
| Eye Protection | Safety glasses with side shields |
| Skin Protection | Laboratory coat, long pants, and closed-toe shoes |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be required. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of CNI-1493 and to prevent accidental exposure.
| Condition | Specification |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
| Temperature | Recommended storage at -20°C.[2] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
All waste materials contaminated with CNI-1493 must be handled as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Segregation : Collect all CNI-1493 contaminated waste (e.g., pipette tips, tubes, gloves, and bench paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name "CNI-1493 (Semapimod)".
-
Storage : Store the sealed hazardous waste container in a designated and secure area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of CNI-1493 down the drain or in the regular trash.
Experimental Protocols
Weighing and Reconstitution of CNI-1493 Powder
This protocol outlines the steps for safely weighing and preparing a stock solution of CNI-1493.
-
Preparation :
-
Ensure all necessary PPE is worn correctly.
-
Perform the procedure in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation exposure.
-
Decontaminate the work surface before and after use.
-
-
Weighing :
-
Use an analytical balance to accurately weigh the desired amount of CNI-1493 powder.
-
Use a clean, disposable weigh boat or paper.
-
Handle the powder carefully to avoid generating dust.
-
-
Reconstitution :
-
Carefully transfer the weighed CNI-1493 powder to an appropriate sterile tube.
-
Add the desired volume of a suitable solvent (e.g., DMSO, water) to the tube.[3]
-
Cap the tube tightly and vortex or sonicate until the powder is completely dissolved.
-
-
Storage of Stock Solution :
-
Store the reconstituted stock solution at -20°C for short-term storage or -80°C for long-term storage.[2]
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Diagrams
CNI-1493 Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of CNI-1493.
Caption: Workflow for safe handling and disposal of CNI-1493.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
